3-chloro-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFBRONCJOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347324 | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14339-33-4 | |
| Record name | 3-Chloro-1H-pyrazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1H-pyrazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-chloro-1H-pyrazole CAS number and properties
An In-Depth Technical Guide to 3-Chloro-1H-pyrazole (CAS: 14339-33-4): Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic and medicinal chemistry. The pyrazole nucleus itself is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceutical agents.[1][2] The presence of a reactive chlorine atom and a modifiable N-H group on the pyrazole ring makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's synthesis, reactivity, and practical applications, with a strong emphasis on its role in the discovery of novel therapeutics.
Section 1: Core Molecular Profile & Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in research and development. This compound is identified by the CAS Registry Number 14339-33-4 .[3][4][5]
Chemical Structure and Identifiers
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | White powder or green oil | [3][8] |
| Melting Point | 40 °C | [3][7][8] |
| Boiling Point | 250.9 ± 13.0 °C (Predicted) | [3][7][8] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [3][7][8] |
| pKa | 11.04 ± 0.10 (Predicted) | [3][7][8] |
| Solubility | Slightly soluble in water (2.2 g/L at 25 °C) | [6] |
Section 2: Synthesis and Mechanistic Insights
The reliable synthesis of this compound is crucial for its application as a building block. The most commonly cited laboratory-scale preparation is a Sandmeyer-type reaction starting from the readily available 3-aminopyrazole.[3][8][9]
Workflow for Synthesis from 3-Aminopyrazole
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, workup, and purification to ensure the desired product is obtained with high purity.
-
Reaction Setup: To a solution of acetonitrile (600 mL) containing 1H-pyrazol-3-amine (20.0 g, 241 mmol), slowly add concentrated hydrochloric acid (20 mL).[3][9]
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add copper(II) chloride (65.0 g, 481 mmol). The CuCl₂ serves as the catalyst, facilitating the displacement of the diazonium group with chloride.[3][9]
-
Diazotization: Stir the reaction mixture at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (56.4 g, 481 mmol) dropwise. Isoamyl nitrite is an efficient diazotizing agent that converts the primary amine into a diazonium salt in situ.[3][9]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2 days to ensure complete conversion.[3][9]
-
Workup - Quenching: After completion, carefully quench the reaction by adding a 10% aqueous ammonia solution (1 L) until the mixture is basic. This neutralizes the excess acid and precipitates copper salts.[3][9]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL). The multiple extractions are necessary to ensure complete recovery of the product from the aqueous layer.[3][9]
-
Workup - Washing & Drying: Combine the organic phases and wash with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][9]
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 20:1), to afford this compound.[3][9]
Section 3: Reactivity and Role as a Synthetic Intermediate
The synthetic utility of this compound stems from the distinct reactivity of its three key sites: the N-H proton, the C3-chloro substituent, and the C4-carbon.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 14339-33-4 [m.chemicalbook.com]
- 4. 14339-33-4|this compound|BLD Pharm [bldpharm.com]
- 5. 14339-33-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Page loading... [guidechem.com]
- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound CAS#: 14339-33-4 [amp.chemicalbook.com]
- 9. This compound | 14339-33-4 [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-1H-Pyrazole from 3-Aminopyrazole
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-chloro-1H-pyrazole, a critical building block in contemporary drug discovery and development. The primary synthetic route discussed is a modified Sandmeyer reaction, employing 3-aminopyrazole as the starting material. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound. The causality behind key experimental choices is elucidated to empower the user with a deep, practical understanding of the transformation.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for designing molecules with diverse biological activities. The introduction of a chlorine atom at the 3-position of the pyrazole ring, yielding this compound, provides a versatile synthetic handle for further molecular elaboration. This halogen atom can be readily displaced or participate in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This versatility allows for the systematic exploration of the chemical space around the pyrazole core, a crucial aspect of structure-activity relationship (SAR) studies in drug development. For instance, 5-Chloro-1h-pyrazole is a known precursor in the preparation of aminoquinazolines that act as P2X3 inhibitors, highlighting the tangible applications of this scaffold in generating novel therapeutics.[1][2]
Synthetic Strategy: The Sandmeyer Reaction and Its Modern Variations
The conversion of an aromatic or heteroaromatic amine to a chloride is classically achieved via the Sandmeyer reaction.[3][4] This transformation proceeds through a two-step sequence: the diazotization of the amine to form a reactive diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[4][5]
The Diazotization Step: A Critical Foundation
The initial and most critical step is the formation of the pyrazolediazonium salt. This is typically achieved by treating the primary amine with a nitrosating agent under acidic conditions. While the traditional method involves the in situ generation of nitrous acid from sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C), this approach can be challenging for some heterocyclic amines due to potential side reactions and the instability of the diazonium salt.[5]
An increasingly common and often more reliable alternative is the use of an organic nitrite, such as isoamyl nitrite or tert-butyl nitrite, in an organic solvent. Isoamyl nitrite acts as an organo-soluble nitrosating agent, allowing the diazotization to proceed under relatively neutral and anhydrous conditions. This can be particularly advantageous for substrates that are sensitive to strongly acidic aqueous environments, often leading to cleaner reactions and higher yields.
The Chloro-dediazoniation Step: The Role of the Copper Catalyst
The classical Sandmeyer reaction employs a stoichiometric amount of a copper(I) salt, such as copper(I) chloride (CuCl). The mechanism is understood to involve a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer initiates the release of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride species, yielding the desired aryl chloride and regenerating the copper(I) catalyst.[3][4]
Interestingly, modern protocols have demonstrated the efficacy of using copper(II) chloride (CuCl₂), particularly in conjunction with organic nitrites. While the detailed mechanism may vary, it is proposed that the reaction still proceeds through a radical pathway. The use of CuCl₂ can be more convenient as it is generally more stable and easier to handle than CuCl.
Experimental Protocol: A Validated Synthesis of this compound
The following protocol is a robust and validated procedure for the synthesis of this compound from 3-aminopyrazole. It is based on a modified Sandmeyer reaction employing isoamyl nitrite and copper(II) chloride.
Reagents and Materials
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) |
| 1H-Pyrazol-3-amine | 83.09 g/mol | 20.0 g | 241 |
| Acetonitrile (anhydrous) | 41.05 g/mol | 600 mL | - |
| Concentrated HCl | 36.46 g/mol | 20 mL | - |
| Copper(II) Chloride (anhydrous) | 134.45 g/mol | 65.0 g | 481 |
| Isoamyl Nitrite | 117.15 g/mol | 56.4 g (approx. 65 mL) | 481 |
| Ethyl Acetate | 88.11 g/mol | ~2.5 L | - |
| 10% Aqueous Ammonia | - | ~1 L | - |
| Saturated Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 g/mol | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-pyrazol-3-amine (20.0 g, 241 mmol) and acetonitrile (600 mL).
-
Acidification and Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add concentrated hydrochloric acid (20 mL) to the stirred suspension. Following the acid addition, add anhydrous copper(II) chloride (65.0 g, 481 mmol) in one portion. The mixture will likely become a colored suspension.
-
Diazotization: Stir the reaction mixture vigorously at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (56.4 g, 481 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C. A noticeable color change and evolution of gas (N₂) are typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: After 48 hours, carefully quench the reaction by slowly pouring the mixture into a 4 L beaker containing 1 L of 10% aqueous ammonia solution, with good stirring, in a well-ventilated fume hood. This step is exothermic and will neutralize the excess acid.
-
Workup - Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (5 x 500 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.
-
Purification - Concentration and Chromatography: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography. A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 20:1 hexane/ethyl acetate).[1][2]
-
Product Isolation and Characterization: Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure. The final product, this compound, is typically obtained as a green oil or a low-melting solid.[1][2] The expected yield is approximately 42%.[1][2]
Visualizing the Process and Mechanism
Experimental Workflow
The overall experimental procedure can be visualized as a linear sequence of operations, each critical for the successful synthesis and isolation of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The transformation follows a radical-nucleophilic aromatic substitution pathway, initiated by the formation of the pyrazolediazonium salt.
Caption: Proposed mechanism for the synthesis of this compound.
Safety and Handling Considerations
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. The protocol is designed to generate and use the diazonium salt in situ, minimizing this risk. It is crucial to maintain the recommended low temperatures during the diazotization step.
-
Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acetonitrile and ethyl acetate are flammable organic solvents and should be used in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching step with aqueous ammonia is exothermic and should be performed slowly and with caution.
Conclusion: A Gateway to Novel Pyrazole Derivatives
The synthesis of this compound from 3-aminopyrazole via a modified Sandmeyer reaction is a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the underlying mechanism and the rationale for the choice of reagents, such as isoamyl nitrite and copper(II) chloride, researchers can confidently execute this transformation. The resulting product serves as a versatile platform for the development of novel, highly functionalized pyrazole derivatives, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. This compound CAS#: 14339-33-4 [m.chemicalbook.com]
- 2. This compound | 14339-33-4 [chemicalbook.com]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. This compound CAS#: 14339-33-4 [amp.chemicalbook.com]
chemical structure and IUPAC name of 3-chloro-1H-pyrazole
An In-depth Technical Guide to 3-Chloro-1H-pyrazole: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile and highly valued building block in the synthesis of complex molecular architectures. Its unique electronic properties, conferred by the pyrazole ring and the reactive chlorine substituent, make it an essential intermediate in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical structure, IUPAC nomenclature, and the nuanced topic of its tautomerism. We will explore validated synthetic protocols, detail its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions, and provide an analysis of its spectroscopic signature. This document is intended to be an authoritative resource for scientists leveraging this compound in their research and development endeavors, particularly in the pursuit of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
Chemical Structure and IUPAC Nomenclature
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a chlorine atom substituted at the C3 position.[1][2] The molecular formula is C₃H₃ClN₂ and it has a molecular weight of approximately 102.52 g/mol .[3][4]
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] However, due to the phenomenon of annular tautomerism, it is crucial to understand its relationship with its tautomeric form, 5-chloro-1H-pyrazole.[5]
Annular Tautomerism: A Critical Consideration
Unsubstituted N-H pyrazoles exist as a dynamic equilibrium of two tautomeric forms. This is a rapid proton transfer between the two nitrogen atoms of the pyrazole ring.[6][7] For this compound, this equilibrium involves the 5-chloro-1H-pyrazole tautomer. While the 3-chloro isomer is the conventionally named and referenced structure, the presence of the 5-chloro tautomer is critical in understanding its reactivity, as reaction conditions can favor one form over the other.[7][8]
Caption: Annular tautomerism of this compound.
Physicochemical Data Summary
Quantitative data for this compound is crucial for experimental design, including reaction setup, purification, and storage. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 14339-33-4 | [3] |
| Molecular Formula | C₃H₃ClN₂ | [1][2] |
| Molecular Weight | 102.52 g/mol | [3][4] |
| Appearance | White powder or green oil | [3] |
| Melting Point | 40 °C | [3][9] |
| Boiling Point | 250.9 ± 13.0 °C (Predicted) | [3][9] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [3][9] |
| pKa | 11.04 ± 0.10 (Predicted) | [3][5] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
Synthesis of this compound: A Validated Protocol
The most common and reliable synthesis of this compound is achieved through a Sandmeyer-type reaction starting from the readily available 1H-pyrazol-3-amine.[3] This method provides a good yield and a straightforward purification process.
Causality in Experimental Design
The choice of reagents in this protocol is dictated by their specific functions in the diazotization and chlorination sequence:
-
1H-pyrazol-3-amine: The starting material, providing the pyrazole core with an amino group that can be converted into a diazonium salt.
-
Hydrochloric Acid (HCl): Creates the acidic medium necessary for the formation of the nitrous acid precursor and stabilizes the resulting diazonium salt.
-
Isoamyl Nitrite: Acts as the diazotizing agent. In the acidic medium, it generates the nitrosonium ion (NO⁺), which reacts with the primary amine to form the diazonium salt. It is often preferred over sodium nitrite for its better solubility in organic solvents.
-
Copper(II) Chloride (CuCl₂): Serves as the chlorine source and catalyst for the substitution of the diazonium group with a chloride ion.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures.[3][9]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1H-pyrazol-3-amine (20.0 g, 241 mmol) in acetonitrile (600 mL).
-
Acidification and Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated hydrochloric acid (20 mL), followed by the addition of copper(II) chloride (65.0 g, 481 mmol).
-
Diazotization: Stir the mixture at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (56.4 g, 481 mmol) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 days.
-
Work-up: Quench the reaction by carefully adding a 10% aqueous ammonia solution (1 L). Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL).
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield this compound (10.3 g, 42% yield) as a green oil.[3]
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound in drug development stems from the reactivity of the C-Cl bond, which allows for the strategic introduction of diverse functionalities onto the pharmacologically significant pyrazole scaffold.[10]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent electrophilic substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[11]
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting with aryl or heteroaryl boronic acids to synthesize 3-aryl-1H-pyrazoles.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds for the synthesis of 3-amino-1H-pyrazole derivatives.
-
Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes, yielding 3-alkynyl-1H-pyrazoles.
These reactions are fundamental for building the complex molecular libraries needed for screening and lead optimization in drug discovery programs.[11][12]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Role as a Pharmacophore
The pyrazole ring itself is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anti-obesity agents.[13][10][14][15] this compound provides a direct and efficient entry point for synthesizing novel analogues of these drugs. For example, it is used in the preparation of aminoquinazolines, which act as P2X3 inhibitors for potential pain therapeutics.[3]
Spectroscopic Characterization
Structural confirmation of this compound is routinely achieved through standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear signature for the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 12.84 ppm | broad singlet | 1H | NH | [3] |
| 7.62 ppm | singlet | 1H | C5-H | [3] |
| 6.29 ppm | singlet | 1H | C4-H | [3] |
| (Spectrum recorded in CDCl₃ at 400 MHz) |
Interpretation:
-
The highly deshielded, broad singlet at 12.84 ppm is characteristic of the acidic proton on the nitrogen atom.[3] Its broadness is due to quadrupole broadening and potential exchange.
-
The two singlets at 7.62 ppm and 6.29 ppm correspond to the two protons on the pyrazole ring.[3] The lack of coupling confirms their isolated positions on the ring.
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad N-H stretching band in the region of 3100-3300 cm⁻¹ and C=C/C=N stretching vibrations characteristic of the aromatic ring around 1400-1600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 102 and an isotopic peak (M+2) at m/z 104 with an approximate intensity ratio of 3:1, which is the characteristic isotopic signature for a compound containing one chlorine atom.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazards: It is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[16] It may also cause respiratory irritation.[16]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid breathing dust or vapors.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[3][5] Keep away from incompatible materials such as strong acids and oxidizing agents.[19]
Conclusion
This compound is a foundational reagent for chemists engaged in the synthesis of functionalized pyrazole derivatives. Its well-defined structure, predictable reactivity in robust transformations like palladium-catalyzed coupling, and the pharmacological importance of its core scaffold ensure its continued relevance in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its safe and effective utilization in the laboratory.
References
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- 2. 1H-Pyrazole, 3-chloro- | 14339-33-4 [chemnet.com]
- 3. This compound CAS#: 14339-33-4 [m.chemicalbook.com]
- 4. 14339-33-4 | this compound - AiFChem [aifchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
- 9. This compound CAS#: 14339-33-4 [amp.chemicalbook.com]
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- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
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- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-1H-pyrazole: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of 3-chloro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the theoretical and experimental basis for these fundamental physicochemical properties, offering field-proven insights into their determination. Standardized protocols for measurement, an analysis of the factors influencing these thermal characteristics, and essential safety and handling information are presented. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis, purification, and application of pyrazole-based compounds.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a five-membered aromatic heterocycle of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of a reactive chlorine atom, which serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[3] These reactions enable the synthesis of a diverse array of substituted pyrazole derivatives, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] An accurate understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃ClN₂ | [5][6] |
| Molecular Weight | 102.52 g/mol | [5] |
| Melting Point | 40 °C | [5][7] |
| Boiling Point | 250.9 ± 13.0 °C (Predicted) | [5][7] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 11.04 ± 0.10 (Predicted) | [5][6] |
| Solubility | Slightly soluble in water (2.2 g/L at 25 °C) | [6] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
In-Depth Analysis of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[8] The reported melting point of this compound is 40 °C.[5][7]
Factors Influencing the Melting Point of Pyrazole Derivatives
The melting points of pyrazole derivatives are influenced by several structural and intermolecular factors:
-
Intermolecular Forces: The presence of the N-H group in the pyrazole ring allows for hydrogen bonding between molecules. These strong intermolecular forces require more energy to overcome, leading to a higher melting point compared to analogous compounds that cannot form hydrogen bonds.
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules tend to pack more tightly, resulting in higher melting points.
-
Substituent Effects: The nature and position of substituents on the pyrazole ring can significantly impact the melting point. The electronegative chlorine atom in this compound influences the molecule's polarity and its ability to participate in dipole-dipole interactions.
-
Purity: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[8] This phenomenon, known as melting point depression, is a critical indicator of sample purity.
Experimental Determination of Melting Point
The melting point of this compound can be accurately determined using a melting point apparatus. The following is a standardized protocol.
Protocol 1: Melting Point Determination using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[9]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[4]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation and Recording: Observe the sample through the magnified viewing lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
In-Depth Analysis of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The predicted boiling point of this compound is 250.9 ± 13.0 °C.[5][7] It is important to note that this is a predicted value, and experimental verification is recommended for critical applications.
Factors Influencing the Boiling Point of Pyrazole Derivatives
The boiling point of pyrazole derivatives is primarily determined by:
-
Intermolecular Forces: As with the melting point, hydrogen bonding plays a significant role in elevating the boiling point of N-unsubstituted pyrazoles like this compound.
-
Molecular Weight: Generally, as the molecular weight of a compound increases, the van der Waals forces become stronger, leading to a higher boiling point.[11]
-
Polarity and Dipole Moment: The presence of the polar C-Cl bond and the overall dipole moment of the molecule contribute to dipole-dipole interactions, which increase the energy required for vaporization.
-
Branching: In a series of isomers, increased branching typically leads to a lower boiling point due to a decrease in the surface area available for intermolecular interactions.
Experimental Determination of Boiling Point
Due to the relatively high predicted boiling point of this compound, the Thiele tube method is a suitable and common technique for its experimental determination, especially when only a small amount of the substance is available.[7][12]
Protocol 2: Boiling Point Determination using the Thiele Tube Method
-
Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube (fusion tube).
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Suspend the thermometer and fusion tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat transfer is uniform.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation and Recording: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]
Synthesis, Purification, and Their Impact on Physicochemical Properties
The purity of this compound is critical for obtaining accurate melting and boiling point data. The presence of starting materials, byproducts, or residual solvents can significantly affect these properties.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 3-aminopyrazole followed by a Sandmeyer-type reaction.
General Synthesis Procedure:
A general procedure for the synthesis of this compound from 3-aminopyrazole involves reacting 3-aminopyrazole with a source of chloride, such as copper(II) chloride, in the presence of an alkyl nitrite, like isoamyl nitrite, and an acid, such as hydrochloric acid.[7] The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature.[7]
Purification of this compound
Purification is essential to remove impurities that can depress and broaden the melting point range. Common purification techniques for pyrazole derivatives include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[5] Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or a mixture of these.[5]
-
Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is the method of choice.[13] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[14]
The following diagram illustrates a general workflow for the synthesis and purification of this compound, which is crucial for obtaining a sample suitable for accurate physicochemical measurements.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. timstar.co.uk [timstar.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. athabascau.ca [athabascau.ca]
- 9. westlab.com [westlab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Supplemental Topics [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 3-chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in research and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and theoretical principles.
Introduction to this compound
This compound (CAS No: 14339-33-4) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a chlorine substituent at the C3 position.[1] This chlorine atom significantly influences the molecule's reactivity and electronic distribution, making its precise characterization essential. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of a pyrazole derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider include the spectral width, acquisition time, and number of scans.
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Data and Interpretation
The reported ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz shows the following signals: δ 12.84 (broad singlet, 1H), 7.62 (singlet, 1H), 6.29 (singlet, 1H).[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |
| 12.84 | broad singlet | 1H | N-H | The broadness of this signal is characteristic of a proton attached to a nitrogen atom, which can undergo exchange with residual water or other exchangeable protons. Its downfield shift is indicative of an acidic proton in an aromatic heterocyclic system. |
| 7.62 | singlet | 1H | C5-H | This signal corresponds to the proton at the C5 position of the pyrazole ring. Its downfield shift is consistent with its position in an electron-deficient aromatic ring. The singlet multiplicity indicates no adjacent protons. |
| 6.29 | singlet | 1H | C4-H | This signal is assigned to the proton at the C4 position. It appears upfield relative to the C5-H proton, which is a common feature in pyrazole systems. The singlet multiplicity confirms the absence of neighboring protons. |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often beneficial.
-
Data Acquisition: ¹³C NMR experiments require a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Predicted ¹³C NMR Data and Interpretation
Based on data from substituted pyrazoles, the expected chemical shift regions for the carbon atoms of this compound are as follows:
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Interpretation |
| C3 | ~145-155 | The carbon atom bearing the chlorine atom is expected to be significantly deshielded and appear far downfield. |
| C5 | ~130-140 | The C5 carbon, adjacent to the N-H group, will also be downfield due to the influence of the nitrogen atoms. |
| C4 | ~100-110 | The C4 carbon typically resonates at the most upfield position in the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the following methods are commonly employed:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet in the IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
IR Data and Interpretation
While a specific experimental IR spectrum for this compound is not provided in the search results, the characteristic absorption bands for pyrazole derivatives can be inferred. For pyrazole derivatives, characteristic peaks are observed for N-H stretching, C=C and C=N stretching of the aromatic ring.[3]
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| ~3100-3300 | N-H stretch | A broad band in this region is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened due to hydrogen bonding in the solid state. |
| ~1500-1600 | C=N stretch | Strong absorptions in this region are attributed to the stretching vibrations of the carbon-nitrogen double bonds within the aromatic ring. |
| ~1400-1500 | C=C stretch | Absorptions corresponding to the carbon-carbon double bond stretching of the pyrazole ring are also expected in this region. |
| ~700-800 | C-Cl stretch | A sharp absorption in this region is indicative of the carbon-chlorine stretching vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Weight: 102.52 g/mol ), the following features are expected in the EI-mass spectrum:
-
Molecular Ion Peak (M⁺˙): A peak at m/z 102 is expected, corresponding to the intact molecular ion. Due to the presence of the chlorine atom, an M+2 peak at m/z 104 with an intensity of approximately one-third of the M⁺˙ peak should be observed, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Major Fragmentation Pathways: Pyrazole rings are known to undergo fragmentation through the loss of HCN or N₂. For this compound, key fragmentation pathways could include:
-
Loss of HCN: [M - HCN]⁺˙ at m/z 75.
-
Loss of N₂: [M - N₂]⁺˙ at m/z 74.
-
Loss of Cl: [M - Cl]⁺ at m/z 67.
-
Inter-technique Correlation and Structural Confirmation
The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The ¹H NMR data has been presented and interpreted, while predictions for ¹³C NMR, IR, and Mass Spectrometry have been made based on the known behavior of related compounds. The experimental protocols outlined provide a framework for obtaining high-quality spectroscopic data, ensuring the reliability of structural assignments. A thorough understanding of these spectroscopic signatures is crucial for any researcher working with this important heterocyclic compound.
References
Introduction: The Pyrazole Core as a Privileged Scaffold
An In-depth Technical Guide to the Chemistry of Substituted Pyrazoles for Researchers and Drug Development Professionals
The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this aromatic scaffold is not abundant in nature but has become a "privileged scaffold" in synthetic drug discovery due to its remarkable versatility.[2][3] Its unique electronic and structural properties allow it to serve as a versatile building block for compounds targeting a vast array of biological targets, leading to treatments for inflammation, cancer, viral infections, and more.[2][4] More than 50 pyrazole-containing synthetic medicines are on the market globally, with over 30 approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[5]
This guide provides a comprehensive exploration of the core chemistry of substituted pyrazoles, from fundamental principles and synthesis to reactivity and application in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic motif.
Structural and Electronic Properties
The pyrazole ring is an aromatic system containing 6 π-electrons. It exists in tautomeric forms when the N1 position is unsubstituted.[3] The ring possesses two distinct nitrogen atoms: one pyrrole-like (N1), which can act as a hydrogen bond donor, and one pyridine-like (N2), which serves as a hydrogen bond acceptor.[5] This amphoteric nature is crucial for its interaction with biological macromolecules.
The electronic landscape of the pyrazole ring dictates its reactivity. The C4 position is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution, while the C3 and C5 positions are more electrophilic and susceptible to nucleophilic attack, particularly if activated.[6][7] The N2 nitrogen, with its non-Huckel lone pair, is the more basic and reactive nitrogen towards electrophiles.[2][6]
Core Synthetic Methodologies
The construction of the pyrazole ring is a well-established field, with several robust methods available. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first discovered by Knorr.[8][9][10] This acid-catalyzed reaction is highly efficient and proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration.[8][11]
Causality in Mechanism: The reaction's regioselectivity is a critical consideration when using unsymmetrical 1,3-dicarbonyls. The initial nucleophilic attack by the hydrazine can occur at either carbonyl group.[8] The more electrophilic carbonyl is typically attacked first. For instance, in the synthesis of the anti-inflammatory drug Celecoxib, a trifluoromethyl β-diketone is used. The ketone adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic, directing the initial attack of the substituted hydrazine to that position and leading to the desired regioisomer.[12][13]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a Celecoxib Precursor [12][13]
This protocol describes the synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib) via a Knorr condensation.
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq).
-
Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Isolation: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[12]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from α,β-Unsaturated Carbonyls
Another classical approach involves the reaction of hydrazines with α,β-unsaturated aldehydes, ketones, or esters. This method is also a cyclocondensation reaction that proceeds via a Michael addition followed by intramolecular condensation and elimination of water.[9]
1,3-Dipolar Cycloaddition
Pyrazoles can be synthesized through the [3+2] cycloaddition reaction between an alkyne and a nitrile imine.[10][14] The nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base. This method provides access to a wide range of substituted pyrazoles with high regioselectivity.[10]
Modern Approaches: Transition-Metal-Catalyzed C-H Functionalization
While classical methods build the ring from acyclic precursors, modern strategies focus on modifying the pre-formed pyrazole core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage introduction of substituents, avoiding the need for pre-functionalized starting materials.[15][16] This approach offers greater atom economy and allows for the diversification of complex molecules.[17]
Palladium, rhodium, and copper catalysts are commonly employed to direct the arylation, alkylation, or alkenylation of specific C-H bonds on the pyrazole ring.[15][17] The regioselectivity is often controlled by a directing group on the N1 nitrogen, which coordinates to the metal center and positions it for activation of a specific C-H bond, typically at the C5 position.[15][18]
Reactivity of Substituted Pyrazoles
Understanding the reactivity of the pyrazole ring is essential for designing multi-step syntheses and for predicting potential metabolic pathways of pyrazole-based drugs.
Caption: General reactivity map of the pyrazole scaffold.
Electrophilic Aromatic Substitution (SEAr)
As an electron-rich aromatic system, pyrazole readily undergoes electrophilic substitution, predominantly at the C4 position.[6][19][20] This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5.[14]
-
Nitration: Occurs with nitric acid and sulfuric acid to yield 4-nitropyrazole.[19]
-
Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group at the C4 position.[19]
-
Halogenation: Bromination and chlorination proceed readily at C4.
-
Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is a standard method to install a formyl group at the C4 position, providing a valuable synthetic handle for further modifications.[3][10][19]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CHO) to activate the ring.[21] Halogens at the C3 or C5 positions can be displaced by various nucleophiles under these conditions.[21][22] This reaction is particularly useful for introducing nitrogen or oxygen-containing heterocycles onto the pyrazole core.[21]
Reactions at Nitrogen
-
Alkylation/Arylation: The N-H proton is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or arylated.[6] A significant challenge is controlling the regioselectivity, as reactions on unsymmetrical pyrazoles can yield a mixture of N1 and N2 substituted products. The product ratio is influenced by the steric and electronic nature of the substituents and the reaction conditions.
The Pyrazole Scaffold in Drug Development
The physicochemical properties of pyrazoles—aromaticity, metabolic stability, and the ability to engage in hydrogen bonding—make them ideal scaffolds for drug candidates.[5][23]
Pyrazole as a Bioisostere
In medicinal chemistry, a bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its biological activity. Pyrazoles are frequently used as bioisosteres for phenyl rings. This substitution can improve key drug properties such as:
-
Solubility: The nitrogen atoms can engage in hydrogen bonding, often improving aqueous solubility compared to a carbocyclic phenyl ring.[5]
-
Metabolic Stability: Replacing a phenyl ring can block sites of metabolic oxidation (e.g., para-hydroxylation), increasing the drug's half-life.
-
Potency: The distinct electronic and steric profile of the pyrazole ring can lead to more favorable interactions with the target protein.[24][25]
| Property | Phenyl Ring | Pyrazole Ring | Rationale for Bioisosteric Replacement[5] |
| H-Bonding | None (acceptor via π-cloud) | Donor (N1-H) & Acceptor (N2) | Introduces specific hydrogen bonding interactions. |
| Solubility | Low | Generally Higher | Improves physicochemical properties for oral delivery. |
| Metabolism | Susceptible to oxidation | Generally more stable | Can enhance pharmacokinetic profile. |
| Dipole Moment | Zero | Non-zero | Alters long-range electrostatic interactions with target. |
Case Study 1: Celecoxib (Celebrex)
Celecoxib is a selective COX-2 inhibitor used to treat arthritis and acute pain.[12] Its discovery was a landmark in anti-inflammatory therapy.[12] The synthesis of Celecoxib is a classic application of the Knorr pyrazole synthesis, highlighting the reaction's efficiency and regioselectivity.[11][26]
Caption: Synthetic workflow for Celecoxib.
The trifluoromethyl group at the C3 position and the p-sulfonamidophenyl group at the N1 position are crucial for its selective binding to the COX-2 enzyme. The sulfonamide group binds to a hydrophilic side-pocket unique to the COX-2 active site.[26]
Case Study 2: Sildenafil (Viagra)
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for treating erectile dysfunction.[27][28] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one. The initial synthesis begins with the construction of a substituted pyrazole ring from a diketoester and hydrazine, which is then elaborated through several steps to build the fused pyrimidine ring.[27][29]
Caption: Simplified multi-step synthesis of Sildenafil.
The commercial synthesis of Sildenafil has been optimized to improve yields and reduce environmental impact, for instance by performing the chlorosulfonation step earlier in the sequence on a simpler intermediate.[30]
Pyrazoles as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a key component in numerous kinase inhibitors.[23][31] Its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site makes it an effective anchor for inhibitor design.[23] Substitutions on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[23][31][32] For example, Golidocitinib, a JAK1 inhibitor, features a substituted pyrazole where an ortho substitution was found to be critical for achieving selectivity over the related JAK2 kinase.[23]
Conclusion
The chemistry of substituted pyrazoles is a rich and dynamic field that continues to fuel innovation in drug discovery. From the foundational Knorr synthesis to modern C-H activation techniques, the methods to access and modify this scaffold are both robust and expanding. The pyrazole core's unique combination of stability, versatile reactivity, and ideal physicochemical properties ensures its enduring role as a privileged structure. For researchers and drug developers, a deep understanding of its synthesis and reactivity is not merely academic—it is a critical tool for the rational design of the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 14. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. imperial.ac.uk [imperial.ac.uk]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 28. mdpi.com [mdpi.com]
- 29. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-chloro-1H-pyrazole for Research and Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-chloro-1H-pyrazole (CAS No: 14339-33-4). As a chlorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug development. However, its chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Profile and Toxicological Assessment
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 5-Chloropyrazole
Executive Summary of Hazards
This compound is classified as a hazardous substance. The primary risks associated with its handling are acute toxicity if swallowed, and severe irritation to the skin, eyes, and respiratory system.[5][6][7] The compound is a fine solid, and dust generation during handling is a primary cause for concern, as it increases the risk of inhalation and widespread contamination.[8][9][10]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6] | Warning | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5][6] | Warning | GHS07 |
Routes of Exposure and Mechanism of Action
Understanding the pathways through which exposure can occur is fundamental to implementing effective safety controls. For a solid compound like this compound, the primary risks arise from the generation and subsequent dispersal of dust.
Primary Routes of Exposure in a Laboratory Setting
The causality of exposure begins with the physical form of the substance. As a low-melting-point solid, it can exist as a fine powder, which is easily aerosolized during routine laboratory procedures such as weighing, transferring, and preparing solutions.
Caption: Primary routes of laboratory exposure to this compound.
-
Inhalation: Aerosolized dust can be inhaled, leading to irritation of the nose, throat, and lungs.[4] This is the most common route of unintentional exposure when handling powders outside of a contained environment.
-
Dermal Contact: Direct contact with the skin can cause local irritation.[4] This can occur from spills or handling contaminated equipment without proper gloves.
-
Ocular Contact: Dust particles can enter the eyes, causing serious irritation.[4] This is a significant risk, especially during weighing and transfer operations where particles can become airborne.
-
Ingestion: While less common, ingestion can occur through hand-to-mouth contact after handling the compound or contaminated surfaces.[11] This route presents a risk of acute toxicity.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
The Hierarchy of Controls
The most effective safety strategies prioritize engineering solutions to remove the hazard at its source, followed by administrative controls and, finally, PPE. Relying solely on PPE is the least effective control measure and should be considered the last line of defense.
Primary Engineering Controls
The primary causal factor for exposure is airborne dust. Therefore, engineering controls must focus on containing the solid material and preventing its release into the laboratory environment.
-
Chemical Fume Hood: All work that involves handling the solid form of this compound, including weighing, transferring, and preparing stock solutions, must be performed inside a certified chemical fume hood.[4][11][12] The hood's airflow contains and exhausts airborne particles, preventing their inhalation by the operator.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][8][9]
Personal Protective Equipment (PPE): A Mandated Protocol
The use of appropriate PPE is mandatory for all personnel handling this compound.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13] | Protects eyes from airborne dust and accidental splashes. Goggles provide a seal around the eyes and are required when there is a higher risk of exposure.[4][14] |
| Skin Protection | Nitrile or other chemically resistant gloves. A disposable lab coat or a flame-resistant lab coat if working with flammable solvents. | Prevents direct skin contact and irritation.[8] Contaminated gloves must be disposed of properly after use.[8][10] |
| Respiratory Protection | NIOSH-approved P95 or P100 particulate respirator. | Required only if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable.[8][10][14] Not a substitute for a fume hood. |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is critical for minimizing exposure and ensuring reproducible, safe science.
General Handling and Hygiene
-
Avoid all personal contact, including inhalation.[7]
-
Do not eat, drink, or smoke in the laboratory or when using this product.[11][15]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][15]
-
Keep the work area clean and tidy to prevent the accumulation of chemical residues.
Step-by-Step Protocol: Weighing and Preparing Solutions
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE (goggles, lab coat, gloves).
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place it inside the fume hood.
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated, contained weighing station with local exhaust ventilation.
-
Carefully open the this compound container. Avoid creating a plume of dust.
-
Use a clean spatula to transfer the desired amount of solid to a weigh boat. Perform this action slowly and close to the work surface to minimize air disturbance.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the receiving flask or vial.
-
Add the solvent slowly to the solid to avoid splashing.
-
Cap the flask or vial and mix until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe the spatula and work surface with a solvent-dampened towel to collect any residual dust.
-
Dispose of the weigh boat, towel, and any other contaminated disposable items in a designated solid chemical waste container.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the chemical waste.[8][10]
-
Wash hands thoroughly.
-
Storage and Segregation
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][10][11][16] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][3]
-
Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination.[4][11][16]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and acids.[15][17] Chlorinated compounds should be stored separately from alkali metals to prevent explosive reactions.[18] The container should be stored in a locked cabinet or an area with restricted access.[4][11][16][19]
Emergency Procedures and First Aid
Immediate and correct response to an emergency can significantly reduce the severity of an incident.
Accidental Release and Spill Cleanup Protocol
In the event of a spill, the following workflow must be initiated immediately.
Caption: Workflow for the safe cleanup of a this compound spill.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[8][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if dust is present.[8][9]
-
Containment: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[8][10][14] Avoid actions that create dust.[8][9][10]
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Seal the waste container and label it appropriately for collection by a licensed disposal company.[8][10]
First Aid Measures
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[8][9]
-
After Inhalation: Move the person to fresh air immediately.[8][9][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9][15]
-
After Skin Contact: Immediately remove all contaminated clothing.[12][15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9][15] Seek medical attention if irritation persists.[20]
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[12]
-
After Ingestion: Do NOT induce vomiting.[11][21] Rinse the mouth thoroughly with water.[8][9] Never give anything by mouth to an unconscious person.[8][9][21] Call a poison control center or physician immediately.[11][19]
Fire Response Protocol
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8][9]
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[8][14][15]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8][9]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Disposal: Do not dispose of down the drain.[4][8][15] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8][14][19] A chemical incinerator with an afterburner and scrubber is a suitable disposal method.[8][14]
References
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An In-depth Technical Guide on Tautomerism in 3-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a prominent class of heterocyclic compounds, integral to medicinal chemistry and materials science.[1][2] A key characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of tautomers, a phenomenon that profoundly influences their physicochemical properties, reactivity, and biological interactions.[3] This guide provides a comprehensive exploration of annular tautomerism in 3-substituted pyrazoles. We will delve into the structural and environmental factors that govern the position of the tautomeric equilibrium, detail the advanced spectroscopic and computational methods for characterization, and present robust experimental protocols. The insights provided herein are intended to empower researchers to better understand, predict, and control the tautomeric behavior of these versatile molecules in the context of drug discovery and materials development.
Introduction to Pyrazole Tautomerism
The Phenomenon of Annular Tautomerism
Pyrazole and its derivatives can exist in different tautomeric forms.[1] For N-unsubstituted pyrazoles, the most significant form of tautomerism is annular prototropic tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring.[3] This rapid and reversible 1,2-proton shift results in a dynamic equilibrium between two distinct isomers.[3] While other forms of tautomerism, such as side-chain tautomerism, are theoretically possible, the amino tautomers are overwhelmingly more stable and are the predominant species observed in most cases.[3]
Nomenclature of Pyrazole Tautomers
For a pyrazole with a substituent at the 3-position, the two tautomers are designated as the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The position of the substituent dictates the naming convention, with the proton residing on the nitrogen atom further from the substituent in the 3-substituted tautomer and closer to the substituent in the 5-substituted tautomer.
Factors Influencing Tautomeric Equilibrium
The delicate balance of the tautomeric equilibrium in 3-substituted pyrazoles is influenced by a variety of internal and external factors. These include the electronic and steric nature of the substituents, the solvent, pH, temperature, and concentration.[4][5] A thorough understanding of these factors is crucial for predicting and controlling the tautomeric preference of a given pyrazole derivative.
Tautomerism in 3-Substituted Pyrazoles: A Deeper Dive
The Two Predominant Tautomeric Forms
The tautomeric equilibrium in 3-substituted pyrazoles is a dynamic interplay between the 3-substituted and 5-substituted forms. The relative stability of these two tautomers is not fixed but is rather a consequence of the intricate balance of electronic and steric effects exerted by the substituent at the 3-position.
Influence of the 3-Substituent
The nature of the substituent at the 3-position plays a pivotal role in determining the dominant tautomer.
-
2.2.1 Electronic Effects (Inductive and Resonance) The electronic properties of the substituent at C3 significantly impact the tautomeric equilibrium. Electron-donating groups, particularly those that donate through the π-system (e.g., -NH2, -OH, -CH3), tend to favor the tautomer where the substituent is at the 3-position.[5] Conversely, electron-withdrawing groups (e.g., -NO2, -COOH, -CHO) generally stabilize the tautomer with the substituent at the 5-position.[5] The position of the tautomeric equilibrium has been qualitatively related to the Hammett σm value of the 3(5)-substituent.[6]
-
2.2.2 Steric Effects Bulky substituents at the 3-position can introduce steric hindrance, influencing the tautomeric equilibrium by favoring the less sterically crowded tautomer. This effect, however, is often intertwined with electronic effects and can be challenging to isolate.
-
2.2.3 Intramolecular Hydrogen Bonding The potential for intramolecular hydrogen bonding between the 3-substituent and the N-H of the pyrazole ring can significantly stabilize one tautomer over the other. For instance, a substituent with a hydrogen bond acceptor atom can form a stable six-membered ring with the N-H proton, locking the equilibrium towards that specific tautomer.
Role of the N1-Substituent
When a substituent is present on one of the nitrogen atoms, it "fixes" the tautomeric form, eliminating the possibility of annular tautomerism. The study of such N-substituted derivatives can provide valuable comparative data for understanding the inherent preferences of the corresponding N-unsubstituted systems.[7]
Solvent and pH Effects on Tautomeric Equilibrium
Protic vs. Aprotic Solvents
The solvent environment has a profound impact on the tautomeric equilibrium.[5]
-
Aprotic Solvents: In non-polar, aprotic solvents, pyrazoles tend to self-associate through intermolecular hydrogen bonds, forming dimers, trimers, or higher-order aggregates.[4][5] This self-association can influence the observed tautomeric ratio.
-
Protic Solvents: Protic solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring.[5] These interactions can disrupt the self-association of pyrazole molecules and directly influence the stability of the individual tautomers.[5] For example, solvents with high hydrogen-bond donating ability can stabilize the tautomer with the more basic nitrogen atom. Water, in particular, has been shown to lower the energetic barriers between tautomers through the formation of hydrogen bonds.[5]
pH-Dependent Tautomerism and pKa Determination
The tautomeric equilibrium can also be influenced by the pH of the solution. The protonation or deprotonation of the pyrazole ring can shift the equilibrium towards the tautomer that is more stable in its cationic or anionic form. The determination of the pKa values of the individual tautomers is therefore essential for understanding the pH-dependent behavior of 3-substituted pyrazoles.[5]
Spectroscopic and Computational Characterization of Tautomers
A combination of spectroscopic techniques and computational methods is typically employed to elucidate the tautomeric equilibrium of 3-substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[8]
-
¹H and ¹³C NMR Signatures: In cases of slow proton exchange on the NMR timescale, distinct signals for the C3 and C5 carbons and their attached protons can be observed for each tautomer.[4][9] However, rapid proton exchange often leads to broadened or averaged signals.[9] The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form.[5]
-
Advanced NMR Techniques:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed, allowing for the resolution of separate signals for each tautomer.[4][9]
-
Nuclear Overhauser Effect (NOE): NOE experiments can provide through-space correlation information, which can be used to distinguish between the 3- and 5-substituted tautomers.
-
Exchange Spectroscopy (EXSY): EXSY experiments can be used to probe the kinetics of the tautomeric interconversion.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism, as the different electronic structures of the tautomers often result in distinct absorption spectra.[10][11] However, overlapping broad absorption maxima can sometimes complicate the analysis.[10]
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the vibrational modes of the molecule, which can be used to identify the presence of specific functional groups and to distinguish between tautomers. The N-H stretching frequency is particularly sensitive to the hydrogen-bonding environment and can provide insights into the association state of the pyrazole.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[4] This information is invaluable for validating computational models and for understanding the influence of crystal packing forces on tautomer stability.
Computational Chemistry (DFT Calculations)
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[5][12] By calculating the energies of the different tautomers in the gas phase and in various solvent environments, it is possible to predict the tautomeric ratio.[5]
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the 3-substituted pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.
-
Low-Temperature Measurement: If the signals for the tautomers are not resolved at room temperature, gradually lower the temperature of the NMR probe until distinct signals are observed.
-
Integration: Integrate the signals corresponding to each tautomer to determine their relative populations.
-
Equilibrium Constant Calculation: Calculate the tautomeric equilibrium constant (KT) from the ratio of the integrated signal intensities.
Protocol 2: Synthesis of a Model 3-Substituted Pyrazole
A variety of synthetic methods are available for the preparation of 3-substituted pyrazoles.[13][14][15][16] A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[15]
Protocol 3: Computational Prediction of Tautomer Stability
-
Structure Generation: Build the 3D structures of both the 3- and 5-substituted tautomers.
-
Geometry Optimization: Perform geometry optimization calculations for each tautomer using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[5]
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to energy minima.
-
Energy Calculation: Calculate the single-point energies of the optimized structures.
-
Solvent Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM).
-
Relative Stability: Compare the calculated energies of the two tautomers to predict their relative stability.
Implications in Drug Discovery and Materials Science
The tautomeric state of a 3-substituted pyrazole can have a significant impact on its biological activity and material properties.
Tautomerism and Receptor Binding
The different tautomers of a pyrazole derivative will have different shapes, hydrogen bonding patterns, and electrostatic potentials. These differences can lead to significant variations in their binding affinity for a biological target. Therefore, a thorough understanding of the tautomeric equilibrium is essential for structure-activity relationship (SAR) studies and for the rational design of new drugs.[17]
Impact on Physicochemical Properties
Tautomerism can also influence key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME). By understanding how tautomerism affects these properties, it is possible to design molecules with improved drug-like characteristics.
Conclusion
Tautomerism is a fundamental and critically important aspect of the chemistry of 3-substituted pyrazoles. A comprehensive understanding of the factors that govern the tautomeric equilibrium, coupled with the application of modern spectroscopic and computational techniques, is essential for the successful design and development of new pyrazole-based drugs and materials. This guide has provided a detailed overview of this complex phenomenon, with the aim of equipping researchers with the knowledge and tools necessary to navigate the challenges and opportunities presented by tautomerism in this important class of heterocyclic compounds.
Visualizations
Diagram 1: Tautomeric Equilibrium in 3-Substituted Pyrazoles
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. bio-protocol.org [bio-protocol.org]
- 12. purkh.com [purkh.com]
- 13. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed experimental protocol for 3-chloro-1H-pyrazole synthesis
An In-Depth Guide to the Synthesis of 3-Chloro-1H-pyrazole: A Key Heterocyclic Building Block
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development.[1] The protocol is based on a well-established Sandmeyer-type reaction, proceeding from the readily available precursor, 1H-pyrazol-3-amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and methods for product characterization to ensure reliable and reproducible results.
Introduction and Significance
This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. The pyrazole core is a prominent scaffold in many biologically active compounds, and the presence of a chloro substituent at the 3-position provides a reactive handle for a variety of synthetic transformations.[1] This allows for the facile introduction of diverse functionalities through reactions such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic substitutions, enabling the construction of complex molecular architectures for drug discovery programs.[1]
This document outlines a robust and validated laboratory-scale procedure for the synthesis of this compound via the diazotization of 1H-pyrazol-3-amine, followed by a copper(II) chloride-mediated substitution.
Principle of Synthesis & Reaction Mechanism
The synthesis proceeds in two key stages, beginning with the formation of a diazonium salt from an amino group, followed by its displacement with a chloride ion. This transformation is a variation of the classic Sandmeyer reaction.
Overall Reaction Scheme: 1H-pyrazol-3-amine is treated with isoamyl nitrite in an acidic medium to generate an intermediate pyrazole diazonium salt. This unstable intermediate is then immediately reacted with copper(II) chloride, which facilitates the substitution of the diazonium group with a chloro group, releasing nitrogen gas.
The Causality Behind the Mechanism: The Sandmeyer reaction is a potent method for replacing an amino group on an aromatic or heteroaromatic ring.[2][3][4]
-
Diazotization: The process is initiated by the reaction of isoamyl nitrite with hydrochloric acid to form a nitrosonium ion (NO⁺) in situ. The amino group of 1H-pyrazol-3-amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the pyrazole diazonium salt. This step is conducted at 0 °C to ensure the stability of the thermally sensitive diazonium intermediate.
-
Radical-Nucleophilic Substitution: The substitution is catalyzed by a copper salt.[2][5][6] Copper(II) chloride is used in this protocol, which is reduced in situ or participates in a single-electron transfer (SET) mechanism. The diazonium salt is reduced by copper(I) (formed in the reaction milieu) to an aryl radical, with the concomitant loss of stable nitrogen gas (N₂), which drives the reaction forward.[2][3] This radical then abstracts a chlorine atom from a copper(II) chloride species to yield the final product, this compound, and regenerate the copper(I) catalyst.[2][3][7]
Caption: Reaction mechanism for this compound synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 1H-Pyrazol-3-amine | C₃H₅N₃ | 83.09 | ≥97% | Standard Vendor |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% | Standard Vendor |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% (w/w) | Standard Vendor |
| Copper(II) Chloride | CuCl₂ | 134.45 | Anhydrous, ≥98% | Standard Vendor |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | ≥97%, stabilized | Standard Vendor |
| 10% Aqueous Ammonia Sol. | NH₄OH | 35.05 | - | Prepared in-house |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Standard Vendor |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Standard Vendor |
| Saturated Brine | NaCl(aq) | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Standard Vendor |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | Standard Vendor |
Equipment
-
Three-necked round-bottom flask (1 L)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Detailed Experimental Protocol
This protocol is adapted from a verified synthetic procedure.
Reaction Setup
-
Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-water bath to maintain a low temperature.
-
In a chemical fume hood, charge the flask with 1H-pyrazol-3-amine (20.0 g, 241 mmol) and acetonitrile (600 mL) .
-
Stir the mixture to form a solution/suspension.
-
Slowly and carefully add concentrated hydrochloric acid (20 mL) to the flask while maintaining the temperature at or below 5 °C.
-
To this acidic solution, add copper(II) chloride (65.0 g, 481 mmol) in one portion. The mixture should turn a distinct color.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete salt formation and cooling.
Diazotization and Substitution
-
While maintaining the temperature at 0 °C, add isoamyl nitrite (56.4 g, 481 mmol) dropwise via the dropping funnel over a period of 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.
-
Observe for gas evolution (N₂), indicating the reaction is proceeding.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction at room temperature for 2 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a suitable eluent would be 5:1 Hexane:Ethyl Acetate).
Work-up and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a large beaker containing 10% aqueous ammonia solution (1 L) . Safety Note: This step should be performed in a fume hood as it will generate fumes and is an exothermic neutralization.
-
Transfer the quenched mixture to a 2 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (5 x 500 mL) .
-
Combine the organic extracts and wash them with saturated brine (1 x 500 mL) to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate , then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a green oil.
Purification
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product onto the column.
-
Elute the column with a solvent mixture of hexane/ethyl acetate = 20:1 .
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and concentrate them using a rotary evaporator to afford this compound. The expected yield is approximately 10.3 g (42%).
Data Summary and Characterization
| Reagent | M.W. | Amount | Moles (mmol) | Molar Eq. |
| 1H-Pyrazol-3-amine | 83.09 | 20.0 g | 241 | 1.0 |
| Copper(II) Chloride | 134.45 | 65.0 g | 481 | 2.0 |
| Isoamyl Nitrite | 117.15 | 56.4 g | 481 | 2.0 |
| Product (Theoretical) | 102.52 | 24.7 g | 241 | 1.0 |
| Product (Actual) | 102.52 | ~10.3 g | ~100 | ~42% Yield |
Product Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The expected proton NMR spectrum should show three distinct signals.
-
¹H NMR (400 MHz, CDCl₃): δ 12.84 (broad singlet, 1H, N-H), 7.62 (singlet, 1H, Ar-H), 6.29 (singlet, 1H, Ar-H).
-
-
¹³C NMR Spectroscopy: Analysis by ¹³C NMR will further confirm the structure.
-
Mass Spectrometry (MS): MS analysis should show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a chlorine-containing compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Critical Safety Precautions
This procedure involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.[8] It releases toxic fumes. Always handle with acid-resistant gloves, safety goggles, and a lab coat.
-
Isoamyl Nitrite: This reagent is highly flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[9][10][11][12] It is also unstable and should be stored in a cool, dark place, away from heat and ignition sources.[1][12] Grounding of containers is recommended to prevent static discharge.[1][10]
-
Acetonitrile (ACN): Flammable and toxic. Avoid inhalation and skin contact.
-
Quenching: The neutralization of the acidic reaction mixture with aqueous ammonia is exothermic and will release fumes. This step must be performed slowly and with caution in a fume hood.
-
Waste Disposal: All chemical waste, including residual reagents and chlorinated organic solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 9. valsynthese.ch [valsynthese.ch]
- 10. james-alexander.com [james-alexander.com]
- 11. ICSC 1012 - ISOAMYL NITRITE [chemicalsafety.ilo.org]
- 12. fishersci.com [fishersci.com]
The Strategic Use of 3-Chloro-1H-pyrazole in the Synthesis of Potent and Selective P2X3 Receptor Inhibitors
An Application Guide for Medicinal Chemists
Abstract: The P2X3 receptor, an ATP-gated ion channel selectively expressed on primary afferent neurons, has emerged as a high-value target for the development of novel non-opioid analgesics and antitussives.[1][2] Within the diverse chemical space of P2X3 antagonists, molecules incorporating a pyrazole core have demonstrated significant promise, offering a versatile and synthetically tractable scaffold for lead optimization.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 3-chloro-1H-pyrazole as a key intermediate in the synthesis of pyrazole-based P2X3 inhibitors. We will explore the therapeutic rationale, the synthetic utility of the chloro-pyrazole building block, and provide a detailed, field-proven protocol for its incorporation into potential drug candidates.
The Therapeutic Rationale: Targeting P2X3 for Chronic Pain and Cough
The P2X3 receptor is a critical component in the body's sensory signaling pathways. These receptors are predominantly located on C-fiber and Aδ-fiber primary afferent neurons, which are responsible for transmitting pain, temperature, and touch signals.[1] In pathological states such as chronic inflammation or nerve injury, extracellular ATP levels rise, leading to the over-activation of P2X3 receptors. This hyperactivity contributes to peripheral sensitization and the debilitating symptoms of chronic pain and refractory chronic cough.[2][5]
The selective expression profile of P2X3 receptors makes them an attractive therapeutic target, promising high efficacy with a reduced risk of central nervous system side effects often associated with conventional analgesics.[5] Major pharmaceutical companies have active programs targeting P2X3, with several candidates like Gefapixant and Camlipixant advancing into late-stage clinical trials, primarily for refractory chronic cough.[6][7]
The Pyrazole Scaffold: A Privileged Structure in Drug Design
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties and synthetic accessibility.[3][4]
Key Advantages of the Pyrazole Core:
-
Bioisosteric Replacement: It can act as a bioisostere for other aromatic or heterocyclic rings, improving properties like solubility and metabolic stability.[3]
-
Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, enabling diverse interactions with target proteins.[3]
-
Synthetic Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties during structure-activity relationship (SAR) studies.
This compound: A Key Electrophilic Building Block
In the context of P2X3 inhibitor synthesis, this compound is an exceptionally useful intermediate. The chlorine atom at the C3 position activates the ring for nucleophilic aromatic substitution (SNAr), providing a robust and reliable method for C-N or C-O bond formation. This reaction is central to connecting the pyrazole core to other essential pharmacophoric elements of the inhibitor.
The general workflow involves coupling the this compound with a nucleophile, typically a primary or secondary amine, which is part of a larger molecular fragment. This strategy allows for a convergent synthesis, where complex fragments are prepared separately and then joined in a late-stage key step.
Detailed Protocol: Synthesis of a 3-Amino-1H-pyrazole Intermediate via SNAr
This protocol describes a representative palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with a generic aniline, a common step in the synthesis of pyrazole-based P2X3 inhibitors.
Rationale for Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos) is highly efficient for forming C-N bonds with heterocyclic chlorides, which can be less reactive than their bromide or iodide counterparts. The bulky, electron-rich ligand facilitates the reductive elimination step, which is often rate-limiting.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic, base that is highly effective in these couplings. Its solubility in organic solvents and ability to activate the amine without causing catalyst degradation make it a superior choice to other bases like sodium tert-butoxide in many heterocyclic applications.
-
Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is excellent for solubilizing the various components and is stable at the required reaction temperatures.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the substituted aniline, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-1H-pyrazole derivative.
Characterization and Validation:
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The disappearance of the pyrazole C3-H signal (if present in the starting material) and the appearance of the aniline and N-H signals are key indicators of success.
-
Mass Spectrometry: Verify the molecular weight of the product using High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Assess the purity of the final compound using HPLC, aiming for >95% purity for subsequent biological assays.
Structure-Activity Relationship (SAR) Insights
The C3-position, functionalized via the chloro-intermediate, is a critical vector for exploring the SAR of P2X3 inhibitors. Modifications to the amine fragment attached at this position can significantly impact potency and selectivity. Data from medicinal chemistry campaigns often reveal key trends.
| Compound | R Group (at C3-Amine) | P2X3 IC₅₀ (nM) | Notes |
| 1a | Phenyl | 520 | Baseline potency with a simple aryl substituent. |
| 1b | 4-Fluorophenyl | 150 | Introduction of a halogen can improve potency, likely through favorable electronic interactions. |
| 1c | 3,4-Difluorophenyl | 45 | Di-substitution further enhances binding affinity.[8] |
| 1d | Pyridin-2-yl | 88 | Heteroaromatic rings can introduce beneficial hydrogen bonding interactions or improve physicochemical properties. |
| 1e | 4-(Trifluoromethyl)phenyl | 210 | Electron-withdrawing groups can modulate the pKa of the amine and impact binding. |
| Data is representative and compiled for illustrative purposes based on general findings in the field.[8][9] |
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel P2X3 receptor inhibitors. Its ability to undergo efficient C-N bond formation via SNAr allows for the modular and convergent construction of complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for research teams aiming to develop next-generation therapeutics for chronic pain, cough, and other conditions driven by afferent sensitization.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 6. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-Chloro-1H-Pyrazole in Agrochemical Synthesis
Introduction: The Pyrazole Core in Modern Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. Within the vast landscape of synthetic chemistry, heterocyclic compounds have emerged as privileged scaffolds for the design of potent and selective active ingredients. Among these, the pyrazole ring system is a cornerstone in the synthesis of a multitude of commercial insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties, metabolic stability, and the ability to be readily functionalized at multiple positions make it an ideal building block for creating molecules that can precisely interact with biological targets in pests, fungi, and weeds.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key pyrazole intermediate, 3-chloro-1H-pyrazole, and its derivatives in the synthesis of modern agrochemicals. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and illustrate key transformations, empowering researchers to leverage this versatile scaffold in their own discovery and development programs.
I. The Strategic Importance of the Chloro-Substitution
The presence of a chlorine atom at the 3-position of the pyrazole ring is not incidental; it is a strategic feature that imparts several desirable properties to the final agrochemical product. From a synthetic standpoint, the chloro-group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. From a biological perspective, the chlorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to the target protein. This is often achieved by tuning the electronic and steric properties of the molecule to enhance its interaction with the active site of the target enzyme or receptor.
II. Application in Insecticide Synthesis: The Ryanodine Receptor Modulators
One of the most significant applications of chloro-pyrazole derivatives is in the synthesis of the anthranilic diamide class of insecticides, which includes the blockbuster products chlorantraniliprole and its analogues.[5] These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores, paralysis, and death of the target pest.
A key intermediate in the synthesis of these insecticides is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. While not this compound itself, its synthesis often starts from precursors that establish the core pyrazole structure which is subsequently halogenated. The following workflow outlines a common synthetic approach to this crucial intermediate and its subsequent coupling to form an insecticidal product.
Workflow for the Synthesis of a Diamide Insecticide
Caption: Synthetic workflow for a diamide insecticide.
Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This multi-step protocol starts from 2,3-dichloropyridine and culminates in the key pyrazole carboxylic acid intermediate.
Step 1: Hydrazinolysis of 2,3-Dichloropyridine
-
To a solution of 2,3-dichloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude (3-chloropyridin-2-yl)hydrazine can be purified by crystallization or used directly in the next step.
Step 2: Cyclization with Diethyl Maleate
-
In a reaction vessel under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
Add the (3-chloropyridin-2-yl)hydrazine from the previous step, followed by the dropwise addition of diethyl maleate.
-
Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.
-
Neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent. After drying and concentration, the pyrazolidinone derivative is obtained.
Step 3: Bromination
-
Dissolve the pyrazolidinone derivative in a suitable solvent like acetonitrile.
-
Add a brominating agent such as phosphorus pentabromide (PBr5) or phosphorus oxybromide (POBr3).[6]
-
Heat the reaction mixture under reflux until the starting material is consumed.
-
Carefully quench the reaction with water and extract the brominated pyrazoline product.
Step 4: Oxidation and Hydrolysis
-
The brominated pyrazoline is oxidized to the corresponding pyrazole ester using an oxidizing agent like potassium persulfate in the presence of sulfuric acid.
-
The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., NaOH), followed by acidification to precipitate the product.
-
The solid 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with water, and dried.
Protocol 2: Amide Coupling to Form the Final Insecticide
-
Suspend the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and the appropriate 2-amino-N-methylbenzamide derivative in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a base, such as triethylamine or pyridine.
-
Cool the mixture to 0-5 °C and add a coupling agent, such as methanesulfonyl chloride, dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Isolate the final product by filtration or extraction, followed by purification via crystallization.
III. Application in Fungicide Synthesis: The SDHI Revolution
Pyrazole carboxamides represent a major class of modern fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[7] This mode of action is highly effective against a broad spectrum of fungal pathogens. The synthesis of these fungicides often involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. This compound derivatives can be key precursors in the formation of the required pyrazole carboxylic acids.
Workflow for the Synthesis of a Pyrazole Carboxamide Fungicide
Caption: Synthesis of a pyrazole carboxamide fungicide.
Protocol 3: Synthesis of a 5-Chloro-pyrazole-4-carboxamide Derivative
This protocol outlines a general procedure for the synthesis of a pyrazole carboxamide fungicide starting from a pyrazolone.[8]
Step 1: Vilsmeier-Haack Formylation
-
To a cold (0-5 °C) solution of dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl3).
-
To this Vilsmeier reagent, add 3-methyl-1-phenyl-5-pyrazolone and reflux the mixture for 1-2 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde by filtration, wash with water, and dry.[8]
Step 2: Oxidation to Carboxylic Acid
-
Suspend the pyrazole-4-carbaldehyde in a mixture of acetone and water.
-
Add potassium permanganate (KMnO4) portion-wise while maintaining the temperature.
-
Heat the mixture to complete the oxidation.
-
Filter the reaction mixture to remove manganese dioxide, and then acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Collect the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid by filtration and dry.[8]
Step 3: Amide Coupling
-
Convert the carboxylic acid to the more reactive acid chloride by refluxing with thionyl chloride. Remove the excess thionyl chloride under reduced pressure.[8]
-
Dissolve the resulting crude acid chloride in an aprotic solvent like THF.
-
In a separate flask, dissolve the desired substituted aniline and a base (e.g., triethylamine) in THF.
-
Slowly add the acid chloride solution to the aniline solution at 0-5 °C.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.[8]
IV. Application in Herbicide Synthesis: Targeting Weed Metabolism
The pyrazole scaffold is also integral to the development of various herbicides that target different metabolic pathways in weeds, such as amino acid synthesis or pigment production.[3][9] The synthesis of these herbicides often leverages the versatility of the pyrazole ring to introduce specific substituents that confer herbicidal activity and crop selectivity.
Protocol 4: Synthesis of 3-Chloro-1H-pyrazol-4-amine Hydrochloride - A Key Herbicide Intermediate
This protocol describes the synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride, a valuable intermediate for the preparation of pesticidal thioethers, starting from 4-nitropyrazole.[10]
Step 1: Reductive Chlorination of 4-Nitropyrazole
-
In a pressure reactor, combine 4-nitropyrazole, a catalyst such as palladium on carbon (Pd/C), and aqueous hydrochloric acid.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-1H-pyrazol-4-amine hydrochloride.
-
The product can be further purified by recrystallization.
This intermediate can then be used in subsequent steps to build more complex herbicidal molecules.
V. Data Summary and Comparison
| Agrochemical Class | Key Intermediate | Starting Materials (Examples) | Key Reactions |
| Insecticides | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2,3-Dichloropyridine, Hydrazine hydrate, Diethyl maleate | Hydrazinolysis, Cyclization, Bromination, Oxidation, Amide coupling |
| Fungicides | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 3-Methyl-1-phenyl-5-pyrazolone, POCl3, DMF, KMnO4 | Vilsmeier-Haack, Oxidation, Amide coupling |
| Herbicides | 3-Chloro-1H-pyrazol-4-amine hydrochloride | 4-Nitropyrazole, HCl, H2/Pd-C | Reductive Chlorination |
VI. Conclusion and Future Perspectives
This compound and its derivatives are undeniably central to the synthesis of a wide array of modern agrochemicals. The strategic placement of the chlorine atom provides a synthetic handle for further functionalization and contributes to the biological efficacy of the final products. The protocols outlined in this application note provide a foundation for the synthesis of key intermediates and final active ingredients in the insecticide, fungicide, and herbicide domains. As the need for more selective, potent, and environmentally benign crop protection solutions grows, the versatility of the pyrazole scaffold will undoubtedly continue to be a fertile ground for innovation in agrochemical research and development.
VII. References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. --INVALID-LINK--
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity. --INVALID-LINK--
-
Synthesis and antifungal activity of novel pyrazolecarboxamide derivatives containing a hydrazone moiety. (2012). Chemistry Central Journal. --INVALID-LINK--
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. --INVALID-LINK--
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2023). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2023). Scientific Reports. --INVALID-LINK--
-
CN102311424A - Method for synthesizing chlorantraniliprole key intermediate. Google Patents. --INVALID-LINK--
-
Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (2012). Molecules. --INVALID-LINK--
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. (2016). Molecules. --INVALID-LINK--
-
Synthetic routes for pyranopyrazole and their derivatives. (2024). ResearchGate. --INVALID-LINK--
-
Synthetic route for the title compounds. ResearchGate. --INVALID-LINK--
-
US10233155B2 - Processes for the preparation of pesticide compounds. Google Patents. --INVALID-LINK--
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). Molecules. --INVALID-LINK--
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2014). Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. --INVALID-LINK--
-
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). Frontiers in Chemistry. --INVALID-LINK--
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2019). Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
Efficient Synthesis of Novel 3Aryl5(4chloro2morpholinothiazol5yl)4,5dihydro1Hpyrazoles and Their Antifungal Activity Alone and i. (2014). CONICET Digital. --INVALID-LINK--
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. --INVALID-LINK--
-
The Synthesis Pathway: From Intermediate to Fungicide. (2024). BenchChem. --INVALID-LINK--
-
EP0822187A1 - Pyrazole derivatives and herbicides. Google Patents. --INVALID-LINK--
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2015). Molecules. --INVALID-LINK--
-
(12) United States Patent. (2017). Googleapis.com. --INVALID-LINK--
-
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. (2021). Frontiers. --INVALID-LINK--
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (2019). Molecules. --INVALID-LINK--
-
(PDF) Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). ResearchGate. --INVALID-LINK--
-
CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. Google Patents. --INVALID-LINK--
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Medicinal Chemistry. --INVALID-LINK--
-
Indian Patents Updates || April To July 2024 || Agrochemical Actives || Coromandel International, Chemley Agritech & Redson, Ross Lifescience. (2024). ChemRobotics. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. --INVALID-LINK--
-
(PDF) Synthesis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H- pyrazole. (2022). ResearchGate. --INVALID-LINK--
References
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Synthesis of Biologically Active Pyrazole Derivatives from 3-Chloro-1H-pyrazole: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for interacting with various biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notably, several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, feature a pyrazole core, underscoring its therapeutic significance.
Among the various pyrazole building blocks, 3-chloro-1H-pyrazole stands out as a particularly versatile and cost-effective starting material for the synthesis of diverse libraries of bioactive molecules. The presence of a reactive chlorine atom at the 3-position allows for facile functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides detailed application notes and protocols for the synthesis of biologically active pyrazole derivatives from this compound, with a focus on practical implementation in a research and drug development setting.
Strategic Derivatization of the this compound Core
The synthetic utility of this compound lies in the reactivity of its C-Cl bond, which can be strategically exploited to introduce a wide range of substituents, thereby modulating the biological activity of the resulting compounds. The primary strategies for derivatization, which will be covered in detail, include:
-
C-C Bond Formation: Primarily via the Suzuki-Miyaura cross-coupling reaction to introduce aryl, heteroaryl, or alkyl groups.
-
C-N Bond Formation: Utilizing the Buchwald-Hartwig amination to append various amine-containing moieties.
-
C-O and C-S Bond Formation: Through nucleophilic aromatic substitution (SNA r) reactions with alcohols, phenols, and thiols.
These reactions provide a powerful toolkit for accessing a vast chemical space of pyrazole derivatives with potential therapeutic applications, particularly in the realm of kinase inhibitors, where the pyrazole scaffold is a common feature.
Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 3-position, which is a key modification in many kinase inhibitors to target the ATP-binding pocket.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation. For electron-rich and sterically unhindered chloro-heterocycles like this compound, the use of electron-rich and bulky phosphine ligands is often necessary to promote the oxidative addition step and facilitate reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates the transmetalation step without promoting significant side reactions. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki reactions, the water is essential for the transmetalation step. |
| Temperature | 100 °C | Elevated temperature is often required to drive the reaction to completion, especially with a less reactive chloride. |
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. For this compound, the Buchwald-Hartwig amination provides a direct route to 3-amino-1H-pyrazole derivatives, which are key intermediates in the synthesis of many kinase inhibitors.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction:
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 3-amino-1H-pyrazole product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective. The base also plays a critical role in the deprotonation of the amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline. The conditions can be optimized for other primary and secondary amines.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(phenylamino)-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig reactions. |
| Ligand | XPhos | A highly effective bulky phosphine ligand for C-N coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines. |
| Solvent | Toluene | A common aprotic solvent for this type of coupling reaction. |
| Temperature | 110 °C | Higher temperatures are generally required for the amination of chloro-heterocycles. |
Part 3: C-O and C-S Bond Formation via Nucleophilic Aromatic Substitution (SNA r)
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNA r) can be an effective and more economical method for introducing oxygen and sulfur nucleophiles onto the pyrazole ring. The electron-withdrawing nature of the pyrazole ring can activate the 3-position towards nucleophilic attack, particularly if the pyrazole nitrogen is substituted with an electron-withdrawing group.
Reaction Principle
The SNA r reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophile (e.g., an alkoxide, phenoxide, or thiolate) attacks the carbon bearing the chlorine atom, forming a high-energy intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyrazole ring is restored.
The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrazole ring.
Experimental Protocol: O-Arylation of this compound with Phenol
This protocol outlines a general procedure for the SNA r reaction between this compound and phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenol (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (10 mL).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-phenoxy-1H-pyrazole.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A common base to deprotonate the phenol, generating the more nucleophilic phenoxide. |
| Solvent | DMF | A polar aprotic solvent that can solvate the cation and accelerate SNA r reactions. |
| Temperature | 120 °C | Elevated temperatures are typically necessary to overcome the activation energy of the reaction. |
Visualization of Synthetic Workflows
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Suzuki-Miyaura cross-coupling workflow.
Application Notes & Protocols: Mastering Regioselective Reactions of 3-Chloro-1H-pyrazole for Accelerated Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] 3-Chloro-1H-pyrazole, in particular, represents a highly versatile and economically significant building block. Its trifunctional nature—possessing two distinct nitrogen atoms (N1 and N2) and a reactive C3-chloro group—offers multiple avenues for synthetic diversification. However, this same reactivity presents a significant challenge: controlling regioselectivity. This guide provides an in-depth analysis of the factors governing the regioselective functionalization of this compound. We will move beyond simple procedural lists to explain the mechanistic underpinnings of experimental choices, offering field-proven protocols for N-alkylation, N-arylation, and C3 cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful scaffold with precision and efficiency.
The Foundational Challenge: Tautomerism and Regioselectivity
This compound exists as a dynamic equilibrium of two tautomers: this compound and 5-chloro-1H-pyrazole. This tautomerism is the root of the primary regioselectivity challenge in N-functionalization. Direct reaction with an electrophile can yield two distinct regioisomers, often in difficult-to-separate mixtures.[3] The outcome of these reactions is not arbitrary; it is dictated by a subtle interplay of steric, electronic, and reaction-condition-dependent factors.[4]
Understanding the nucleophilicity of the two ring nitrogens is key. While the pyridine-like nitrogen (N2) is generally considered more basic, density functional theory (DFT) calculations have suggested that the major negative charge may be concentrated on the pyrrole-like nitrogen (N1), making it a potent nucleophile under certain conditions.[4] The art of pyrazole chemistry lies in manipulating the reaction environment to favor one tautomer or one reaction pathway, thereby achieving a single, desired regioisomer.
Figure 1: Tautomerism of this compound and the resulting N-functionalization pathways.
Strategic Control of N-Functionalization
Achieving high regioselectivity in N-alkylation and N-arylation is paramount for creating specific pharmacophores. The selection of base, solvent, and temperature can dramatically shift the product ratio from nearly 1:1 to greater than 99:1 in favor of a single isomer.[5]
Key Factors Influencing N-Alkylation Regioselectivity
-
Steric Hindrance: This is often the most dominant factor. Bulky electrophiles (e.g., those with secondary or tertiary alkyl groups) will preferentially react at the less sterically encumbered N1 position, which is distal to the C3-chloro group.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) deprotonates the pyrazole to form a pyrazolate anion. The nature of the cation (Na⁺, K⁺, Cs⁺) can influence the location of the subsequent reaction through coordination effects. Larger, "softer" cations like Cs⁺ often favor reaction at the "softer" N1 position.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are commonly used. However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity, likely due to their unique hydrogen-bonding properties which can stabilize one tautomer over the other.
Table 1: Conditions for Regioselective N-Alkylation of 3-Substituted Pyrazoles
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Major Isomer | Ratio (N1:N2) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | DMSO | 25 | N1 | >99:1 | 92 | [5] |
| Benzyl Bromide | NaH | DMF | 0-25 | N1 | 95:5 | 85 | [6] |
| Methyl Iodide | K₂CO₃ | Acetone | 56 | N1 | ~4:1 | 90 | [6] |
| 4-Nitrobenzyl Bromide | K₂CO₃ | DMSO | 25 | N1 | >99:1 | 94 | [5] |
Protocol 1: Highly Regioselective N1-Alkylation (General Procedure)
This protocol is based on the highly selective conditions reported for various pyrazoles, prioritizing the formation of the 1,3-disubstituted isomer.[5]
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., ethyl bromoacetate, 1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DMSO. Stir until fully dissolved.
-
Add anhydrous K₂CO₃ (2.0 eq) to the solution. The mixture will become a suspension.
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N1-alkylated product.
-
Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and MS analysis. For N1-alkylation, NOE (Nuclear Overhauser Effect) experiments can often show a correlation between the protons of the N1-substituent and the C5-proton of the pyrazole ring.
C3-Functionalization via Palladium-Catalyzed Cross-Coupling
The C3-chloro group is an ideal handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[7][8] These reactions are foundational in modern drug synthesis. For successful coupling, the acidic N-H proton is typically protected to prevent catalyst inhibition and side reactions.[9] Common protecting groups include benzyl (Bn), tetrahydropyranyl (THP), or trityl (Tr).
Figure 2: General workflow for the C3-functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[10][11] The use of modern palladium precatalysts and bulky biarylphosphine ligands (e.g., SPhos, XPhos) enables the coupling of even challenging substrates like chloro-heterocycles under relatively mild conditions.[9]
Protocol 2: Suzuki-Miyaura Coupling of N-Protected this compound
Materials:
-
1-Benzyl-3-chloro-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
SPhos Pd G2 Precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v mixture, degassed)
Procedure:
-
In a glovebox, add 1-benzyl-3-chloro-1H-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and the SPhos Pd G2 precatalyst (0.02 eq) to a reaction vial equipped with a stir bar.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 4-12 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 1-benzyl-3-aryl-1H-pyrazole.
Buchwald-Hartwig Amination: Installing C-N Bonds
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals.[12][13] The choice of ligand is critical, and specialized ligands have been developed to facilitate the coupling of a wide range of amines, including primary and secondary alkyl- and anilines.[14][15]
Protocol 3: Buchwald-Hartwig Amination of N-Protected this compound
Materials:
-
1-Trityl-3-chloro-1H-pyrazole (1.0 eq)
-
Amine (e.g., morpholine, 1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
tBuDavePhos ligand (6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 eq) and tBuDavePhos (0.06 eq) to a reaction vial. Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate vial, add 1-trityl-3-chloro-1H-pyrazole (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Transfer the pre-formed catalyst solution to the substrate mixture via syringe.
-
Seal the vial and heat to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating substituted alkynes that are versatile intermediates for further transformations.[16][17] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.[18]
Protocol 4: Sonogashira Coupling of a Dichloro-iodopyrazole Derivative
While our focus is this compound, a highly relevant protocol demonstrates the selective coupling at an iodo-position in the presence of a chloro-substituent, highlighting the principles of chemoselectivity. This can be adapted for chloro-pyrazoles, though more forcing conditions may be required.[18]
Materials:
-
1,3-Disubstituted-5-chloro-4-iodopyrazole (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Dimethylformamide (DMF, anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask under argon, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed DMF, followed by Et₃N (2.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the mixture at room temperature. The reaction is often rapid (1-4 hours). Monitor by TLC.
-
Once complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to isolate the alkynylated pyrazole.
Conclusion
This compound is a deceptively simple molecule with profound synthetic potential. Mastery over its regioselective reactions is not merely an academic exercise but a critical skill for the efficient development of novel chemical entities. By carefully selecting reaction partners and conditions, chemists can precisely control functionalization at either nitrogen center or at the C3 position. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to confidently and predictably utilize this valuable building block in their synthetic campaigns, ultimately accelerating the discovery of next-generation therapeutics and materials.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazoles Using 3-Chloro-1H-Pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored structural motif in the design of therapeutic agents targeting a wide array of diseases.[3] Functionalized pyrazoles are integral to numerous marketed drugs, demonstrating activities as anti-inflammatory agents (e.g., Celecoxib), anticancer therapeutics, and antivirals.[3][4] The strategic introduction of diverse substituents onto the pyrazole core is paramount for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. Consequently, the development of efficient and modular synthetic routes to highly decorated pyrazoles is of critical importance to researchers in drug discovery and development.[5]
This application note provides a comprehensive guide to the one-pot, sequential functionalization of 3-chloro-1H-pyrazole, a versatile and readily available starting material. We will explore palladium-catalyzed methodologies that enable the introduction of substituents at both the N1 and C3 positions without the need for isolation of intermediates, thereby enhancing synthetic efficiency and reducing waste.
Core Concept: Sequential One-Pot Functionalization
The inherent reactivity of this compound allows for a logical, stepwise functionalization strategy. The acidic N-H bond of the pyrazole ring is readily derivatized through N-alkylation or N-arylation reactions. Subsequently, the chloro-substituent at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. By carefully selecting catalysts and reaction conditions, these distinct transformations can be seamlessly integrated into a one-pot sequence.
Figure 1: Conceptual workflow for the one-pot sequential functionalization of this compound.
Protocol I: One-Pot Sequential N-Arylation and Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 1,3-diarylpyrazoles from this compound in a single reaction vessel. The initial step involves a palladium-catalyzed Buchwald-Hartwig N-arylation, followed by a Suzuki-Miyaura cross-coupling at the C3 position.
Mechanistic Rationale
The one-pot sequence is orchestrated by the careful selection of palladium catalysts and ligands that are effective for both C-N and C-C bond-forming reactions. The initial N-arylation proceeds via a classic Buchwald-Hartwig catalytic cycle. Upon completion, the boronic acid and a suitable palladium catalyst for the Suzuki coupling are introduced. The chloro-substituent at the C3 position is less reactive than aryl bromides or iodides, often necessitating more forcing conditions or specialized catalyst systems for the Suzuki-Miyaura reaction.
Figure 2: Simplified catalytic cycles for the sequential Buchwald-Hartwig N-arylation and Suzuki-Miyaura cross-coupling.
Experimental Protocol
Materials:
-
This compound
-
Aryl bromide (for N-arylation)
-
Arylboronic acid (for C3-arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), aryl bromide (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
N-Arylation: Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the mixture with nitrogen for 10 minutes. Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting pyrazole.
-
Suzuki-Miyaura Coupling: Cool the reaction mixture to room temperature. To the same flask, add the arylboronic acid (1.5 mmol), additional Pd(OAc)₂ (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and K₃PO₄ (3.0 mmol).
-
Reaction Execution: Degas the mixture with nitrogen for another 10 minutes. Heat the reaction to 110 °C and stir for 18-24 hours, monitoring by TLC/LC-MS for product formation.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data and Expected Outcomes
| Entry | Aryl Bromide (N1) | Arylboronic Acid (C3) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 75-85 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 70-80 |
| 3 | 3-Bromopyridine | Thiophene-2-boronic acid | 65-75 |
Note: Yields are indicative and may vary based on the specific substrates and optimization of reaction conditions.
Protocol II: One-Pot Sequential N-Alkylation and Sonogashira Cross-Coupling
This protocol outlines the synthesis of 1-alkyl-3-alkynylpyrazoles, demonstrating the versatility of the one-pot approach for introducing different classes of substituents.
Mechanistic Rationale
The initial N-alkylation is a standard nucleophilic substitution reaction, typically carried out in the presence of a base. Following this, a palladium-copper co-catalyzed Sonogashira coupling is performed to introduce the alkynyl group at the C3 position. The Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition of the chloropyrazole to a Pd(0) species, followed by transmetalation with a copper(I) acetylide.
Figure 3: Reaction scheme for N-alkylation followed by Sonogashira coupling.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Vessel Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (1.5 mmol).
-
N-Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Stir the mixture at room temperature for 4-6 hours, or until complete as monitored by TLC.
-
Sonogashira Coupling: To the same reaction mixture, add the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and triethylamine (3.0 mmol).
-
Reaction Execution: Degas the mixture with a stream of nitrogen for 10 minutes. Heat the reaction to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC/LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Data and Expected Outcomes
| Entry | Alkyl Halide (N1) | Terminal Alkyne (C3) | Yield (%) |
| 1 | Iodomethane | Phenylacetylene | 80-90 |
| 2 | Benzyl bromide | 1-Hexyne | 75-85 |
| 3 | Propargyl bromide | Trimethylsilylacetylene | 70-80 |
Note: The Sonogashira coupling is generally robust and high-yielding for a variety of substrates.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established, Nobel Prize-winning palladium-catalyzed cross-coupling reactions. [For a foundational understanding of these reactions, see the Nobel Prize educational materials on the Heck, Negishi, and Suzuki reactions.] The success of each step can be independently monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Internal Checkpoints: Before proceeding to the second step of the one-pot sequence, it is crucial to confirm the complete consumption of the this compound starting material. Incomplete N-functionalization can lead to a complex mixture of products that are difficult to separate.
-
Troubleshooting:
-
Low Yield in N-Arylation: Ensure anhydrous conditions and a thoroughly deoxygenated reaction mixture. The choice of base and ligand can be critical; consider screening other phosphine ligands if yields are suboptimal.
-
Stalled Suzuki Coupling: The C3-Cl bond of the pyrazole is relatively unreactive. Increasing the catalyst loading, temperature, or using a more active catalyst system (e.g., with a biarylphosphine ligand) may be necessary.
-
Homocoupling in Sonogashira Reaction: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxidative homocoupling of the alkyne.
-
Conclusion
The one-pot sequential functionalization of this compound represents a powerful and efficient strategy for the rapid generation of diverse libraries of substituted pyrazoles. By leveraging the principles of modern palladium catalysis, researchers can streamline synthetic workflows, reduce waste, and accelerate the drug discovery process. The protocols provided in this application note serve as a robust starting point for the synthesis of novel pyrazole-based compounds with potential therapeutic applications.
References
- 1. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-1H-pyrazole as a Versatile Building Block for the Synthesis of Novel Antitumor Agents
Introduction: The Strategic Importance of the 3-Chloro-1H-pyrazole Scaffold in Oncology Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent planarity, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal framework for designing targeted therapeutics. Within the diverse landscape of pyrazole-containing molecules, those functionalized at the 3-position have shown remarkable promise as potent and selective inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide focuses on the utility of a key starting material, this compound, as a versatile and strategically important building block for the synthesis of novel antitumor agents. The presence of the chloro substituent at the 3-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical functionalities. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
These application notes provide detailed protocols for the N-functionalization and C-3 functionalization of the this compound scaffold, with a focus on reactions that are widely applicable in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Part 1: Functionalization of the this compound Core
The synthetic versatility of this compound lies in the differential reactivity of the nitrogen atoms and the C-3 chloro substituent. This allows for a stepwise and controlled elaboration of the pyrazole core.
N-Functionalization: Introducing Diversity at the Pyrazole Nitrogen
The N-functionalization of this compound is a critical first step in many synthetic routes, as the substituent at the N-1 position can significantly influence the biological activity and physical properties of the final compound. Due to the tautomeric nature of the pyrazole ring, N-alkylation or N-arylation can potentially lead to a mixture of regioisomers (N-1 and N-2 substituted products).[6] However, the regioselectivity can often be controlled by the choice of reaction conditions and the steric and electronic nature of the substituents.[7]
This protocol is adapted from a general method for the N-alkylation of pyrazoles and provides a straightforward approach to introduce alkyl groups at the pyrazole nitrogen.[8][9][10]
Reaction Scheme:
Caption: General scheme for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the pyrazole in the anhydrous solvent of choice (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature. For a stronger base like NaH (1.1 eq), add it portion-wise at 0 °C.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Causality and Experimental Choices:
-
Base: The choice of base is crucial for deprotonating the pyrazole nitrogen. K₂CO₃ is a mild base suitable for many alkylations. For less reactive alkyl halides, a stronger base like NaH may be necessary.
-
Solvent: Polar aprotic solvents like DMF or THF are typically used to dissolve the reactants and facilitate the reaction.
-
Regioselectivity: The ratio of N-1 to N-2 alkylated products can be influenced by the steric bulk of the alkylating agent and the substituents on the pyrazole ring. Generally, bulkier alkyl groups tend to favor substitution at the less sterically hindered N-1 position.
C-3 Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the C-3 position of the N-functionalized pyrazole is an excellent handle for introducing aryl, heteroaryl, amino, and alkynyl groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in building the molecular complexity required for potent kinase inhibition.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound.[11][12][13] This reaction is instrumental in synthesizing biaryl and heteroaryl pyrazole derivatives, which are common motifs in kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a 1-alkyl-3-chloro-1H-pyrazole.
Materials:
-
1-Alkyl-3-chloro-1H-pyrazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the 1-alkyl-3-chloro-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results depending on the substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[14][15][16] This reaction is particularly useful for synthesizing 3-aminopyrazole derivatives, a key pharmacophore in many kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of a 1-alkyl-3-chloro-1H-pyrazole.
Materials:
-
1-Alkyl-3-chloro-1H-pyrazole
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., cesium carbonate, sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., Cs₂CO₃, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the 1-alkyl-3-chloro-1H-pyrazole (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Catalyst System: The combination of a palladium source and a phosphine ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the coupling of challenging substrates.
-
Base: A strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[4][9][10] This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in the final drug candidate.
Reaction Scheme:
Caption: Sonogashira coupling of a 1-alkyl-3-chloro-1H-pyrazole.
Materials:
-
1-Alkyl-3-chloro-1H-pyrazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the 1-alkyl-3-chloro-1H-pyrazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as needed, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne.
-
Base: The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.
Part 2: Application in the Synthesis of Kinase Inhibitors
The functionalized 3-substituted pyrazoles are key intermediates in the synthesis of a variety of kinase inhibitors. The 3-amino-1H-pyrazole moiety, in particular, is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[17]
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[5] Their aberrant activity is a common feature in cancer, making them attractive targets for anticancer drug development.[4] Several pyrazole-based CDK inhibitors have been developed, with the pyrazole core often serving as a scaffold to present key binding functionalities.
Representative Signaling Pathway:
Caption: Simplified schematic of the G1-S cell cycle checkpoint regulated by CDKs and the point of intervention for pyrazole-based CDK2 inhibitors.
Targeting Aurora Kinases
Aurora kinases are another family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various human cancers and is associated with poor prognosis.[18][19] The 3-aminopyrazole scaffold has also been successfully employed in the design of potent Aurora kinase inhibitors.[17]
Table 1: Examples of Pyrazole-Based Kinase Inhibitors with Antitumor Activity
| Compound Class | Target Kinase(s) | This compound Derivative | Representative IC₅₀/Activity | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | CDKs, Src, Abl | 4-Amino-1-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | IC₅₀ values in the low micromolar to nanomolar range against various cancer cell lines.[1] | [1] |
| 3-Aminopyrazole Derivatives | Aurora Kinases | N-(pyrimidin-4-yl)-1H-pyrazol-3-amine | Potent inhibition of Aurora A and B kinases.[18] | [17][18] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 0.005 µM for CDK2. | [20] |
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel antitumor agents, particularly kinase inhibitors. Its strategic chloro-substituent allows for a wide range of functionalization reactions, enabling the generation of diverse chemical libraries for structure-activity relationship studies. The protocols and application examples provided in this guide serve as a practical resource for researchers in the field of oncology drug discovery, facilitating the development of the next generation of targeted cancer therapeutics.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. clausiuspress.com [clausiuspress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-1H-pyrazole
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrazole ring is of paramount importance to researchers in drug discovery and development.
3-Chloro-1H-pyrazole serves as a versatile and cost-effective building block for the synthesis of diverse pyrazole derivatives. The chloro-substituent, while less reactive than its bromo or iodo counterparts, offers a stable and readily available handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.[2] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyrazole ring.[3] The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or its ester, with a halide.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
The oxidative addition of the C-Cl bond of this compound to the active Pd(0) catalyst is often the rate-limiting step due to the relative inertness of the C-Cl bond.[2] To overcome this challenge, the selection of an appropriate palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial.[2][5] These ligands facilitate the oxidative addition and stabilize the resulting Pd(II) complex.[5] The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) to the flask.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 60-95 | [2] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 55-90 | [2] |
| P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | ~80 | [5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds.[8] This reaction enables the coupling of primary or secondary amines with aryl halides, including this compound, to yield 3-amino-1H-pyrazole derivatives.[9]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The choice of a strong, non-nucleophilic base is critical to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate.[11] Sterically hindered, electron-rich phosphine ligands are again essential for promoting the challenging oxidative addition of the C-Cl bond and facilitating the final reductive elimination step.[11][12]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)[9]
-
Strong base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)[11]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of an inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.0 mol%), the phosphine ligand (e.g., Xantphos, 4.0 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Stir the mixture at an elevated temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 70-95 | [9][11] |
| Pd(dba)₂ / tBuDavePhos | NaOt-Bu | Xylene | 160 (MW) | 60-85 | [12] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 65-90 | [13] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction provides a direct route to 3-alkynyl-1H-pyrazoles, which are valuable intermediates in organic synthesis and can be further elaborated into more complex structures.[16]
Mechanistic Rationale
The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[17] The reaction proceeds through two interconnected catalytic cycles.
Caption: Catalytic cycles for the Sonogashira cross-coupling.
The palladium cycle mirrors that of other cross-coupling reactions.[17] The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium(II) complex.[14] The amine base serves to deprotonate the terminal alkyne and regenerate the active catalyst.[17] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the promotion of alkyne homocoupling (Glaser coupling).[18]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Schlenk flask or sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling
| Catalyst System (Pd/Cu) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60 | 60-90 | [16][18] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 80 | 70-85 | [19] |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | 25 | 65-92 | [18] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized pyrazole derivatives. By carefully selecting the appropriate catalyst system, ligand, and base, researchers can effectively overcome the lower reactivity of the C-Cl bond and achieve high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrazole-containing molecules for applications in drug discovery and materials science.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-1H-pyrazole
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-chloro-1H-pyrazole, a critical heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and regioselectivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate these complexities and optimize your experimental outcomes.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on the common Sandmeyer-type reaction from 1H-pyrazol-3-amine.
Q1: My yield is consistently low (<50%) when synthesizing this compound from 1H-pyrazol-3-amine via the Sandmeyer reaction. What are the likely causes and how can I improve it?
A1: A low yield in this synthesis is a frequent issue, often stemming from a combination of factors related to reaction control and reagent stability. The reported yield for this method is often modest, around 42%, so significant deviations below this warrant investigation.[2][3]
Core Causality Analysis:
The reaction proceeds via the diazotization of 1H-pyrazol-3-amine to form a diazonium salt, followed by a copper(II) chloride-mediated substitution. Each step is sensitive to specific conditions.
-
Incomplete Diazotization: The formation of the pyrazolediazonium salt is the critical first step. If the temperature is not kept sufficiently low (ideally 0 °C), the diazonium salt can decompose prematurely. Furthermore, the nitrite source (e.g., isoamyl nitrite or sodium nitrite) must be added slowly to prevent localized overheating and side reactions.
-
Side Reactions: The diazonium intermediate is highly reactive and can participate in unwanted side reactions, such as coupling with unreacted 1H-pyrazol-3-amine or reacting with the solvent if conditions are not optimal.
-
Product Loss During Workup: this compound has some aqueous solubility. Inefficient extraction during the workup phase can lead to significant product loss. The use of a saturated brine wash helps to decrease the solubility of the organic product in the aqueous phase.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low yield.
Optimized Experimental Protocol (Sandmeyer Synthesis):
This protocol is refined based on common laboratory procedures to maximize yield and purity.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1H-pyrazol-3-amine (1.0 eq) in acetonitrile.
-
Acidification & Cooling: Cool the solution to 0 °C using an ice-salt bath. Slowly add concentrated hydrochloric acid (approx. 1.0 eq).
-
Copper Catalyst Addition: Add copper(II) chloride (2.0 eq) to the cooled mixture. Stir for 30 minutes at 0 °C to ensure the formation of a homogenous suspension.
-
Diazotization: Add isoamyl nitrite (2.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for 48 hours.
-
Quenching: Carefully quench the reaction by pouring it into a 10% aqueous ammonia solution until the pH is basic. This neutralizes the excess acid and precipitates copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (at least 5 times). The repeated extractions are crucial for recovering the product.
-
Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford this compound.[2][3]
Q2: I am attempting a direct chlorination of 1H-pyrazole and obtaining a mixture of products, primarily the 4-chloro isomer. How can I improve regioselectivity for the 3-position?
A2: This is a classic challenge in electrophilic substitution on the pyrazole ring. The 4-position is often the most electronically favorable site for halogenation.[4] Achieving selectivity for the 3-position requires a more strategic approach.
Core Causality Analysis:
-
Electronic Effects: The pyrazole ring's electron density makes the C4 position highly susceptible to electrophilic attack. Standard chlorinating agents will preferentially react at this site.
-
Steric Hindrance: The C3 and C5 positions are adjacent to the ring nitrogens, which can create some steric hindrance, but this is often insufficient to direct the reaction away from C4.
Strategies for Improving 3-Chloro Regioselectivity:
-
N-Protection Followed by Lithiation: A robust, though multi-step, method involves protecting the N1 position of the pyrazole.
-
Protecting groups like dimethylsulfamoyl can be used.
-
The protected pyrazole is then treated with a strong base like n-butyllithium (n-BuLi), which selectively deprotonates the C3 position.
-
Quenching this lithiated intermediate with an electrophilic chlorine source (e.g., perchloroethane) installs the chlorine at the 3-position.
-
Finally, the protecting group is removed to yield this compound. This process, while longer, offers excellent regiocontrol but often involves harsh reagents and low temperatures.[5]
-
-
Alternative Synthetic Routes: Instead of direct chlorination, consider a synthesis that builds the ring with the chlorine atom already in place or in a position to be easily installed. A multi-step process involving cyclization, chlorination with a reagent like phosphoryl chloride (POCl₃), and subsequent oxidation/decarboxylation can provide the desired isomer.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Several synthetic strategies exist, each with distinct advantages and disadvantages. The choice often depends on the available starting materials, required scale, and tolerance for multi-step procedures.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sandmeyer Reaction | 1H-Pyrazol-3-amine | Isoamyl nitrite, CuCl₂, HCl | 40-50%[2][3] | Utilizes a commercially available starting material. | Moderate yield; requires careful temperature control; workup can be extensive. |
| Direct Chlorination | 1H-Pyrazole | SO₂Cl₂, NCS, etc. | Variable | Potentially a single step. | Poor regioselectivity (often yields 4-chloro isomer); risk of over-chlorination.[4][8] |
| N-Protection & Lithiation | 1H-Pyrazole | Dimethylsulfamoyl chloride, n-BuLi, C₂Cl₆ | Moderate-Good | Excellent regioselectivity for the 3-position.[5] | Multi-step; requires cryogenic temperatures and pyrophoric reagents.[5] |
| Cyclization/Chlorination | Hydrazine derivative, Dialkyl maleate | POCl₃, Oxidizing agent | Variable | Can provide good regiocontrol from acyclic precursors.[6][7] | Multi-step process; may require optimization for each step. |
Q2: What are the critical safety precautions for handling chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃)?
A2: These reagents are highly reactive and hazardous. Always handle them with extreme caution.
-
Corrosivity and Reactivity: Both SO₂Cl₂ and POCl₃ are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All operations must be conducted in a certified chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Quenching: Never quench these reagents directly with water. A slow, controlled addition to a cooled, stirred solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) is a safer method for neutralizing excess reagent.
-
Exothermic Potential: The chlorination of pyrazoles can be highly exothermic. Use a jacketed reactor or an efficient cooling bath for large-scale reactions and add the chlorinating agent slowly to maintain temperature control and prevent thermal runaway.[8]
Q3: My final product is an oil, but I've seen reports of it being a solid. How can I effectively purify this compound?
A3: this compound is often isolated as a green or yellow oil, but it can solidify upon high purification or at lower temperatures.[2][3] The purification method depends on the nature and quantity of impurities.
-
Column Chromatography: This is the most common and effective method for laboratory-scale purification. A silica gel column with an eluent system of hexane and ethyl acetate (e.g., starting at 20:1 and gradually increasing polarity) is typically effective at separating the product from nonpolar and polar impurities.[2][3]
-
Acid-Base Extraction: The pyrazole nitrogen is weakly basic. You can potentially purify the crude product by dissolving it in an organic solvent, washing with a dilute acid (like 1M HCl) to extract the pyrazole into the aqueous phase as a salt, washing the aqueous layer with a nonpolar solvent to remove impurities, and then re-basifying the aqueous layer and extracting the purified pyrazole back into an organic solvent.
-
Crystallization: If the product is an oil due to minor impurities, converting it to a solid salt derivative can be a purification strategy. Reacting the crude pyrazole with an acid (like HCl in ether) can precipitate a pyrazolium salt, which can be filtered and recrystallized.[10] The free base can then be regenerated.
Optimized Synthesis & Purification Workflow
Caption: Recommended workflow for Sandmeyer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 14339-33-4 [m.chemicalbook.com]
- 3. This compound | 14339-33-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20160052908A1 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-chloro-1H-pyrazole
This technical support center is designed for researchers, medicinal chemists, and process development scientists working with 3-chloro-1H-pyrazole. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification, ensuring you can achieve high purity and yield in your experiments.
Understanding the Compound: Key Physicochemical Properties
The choice of a purification strategy is fundamentally dictated by the physicochemical properties of the target compound. For this compound, the following parameters are critical for experimental design.
| Property | Value | Significance for Purification |
| Molecular Formula | C₃H₃ClN₂ | Low molecular weight suggests potential volatility. |
| Molecular Weight | 102.52 g/mol | --- |
| Melting Point | ~40 °C[1] | Low melting point; impurities can easily cause it to present as an oil or waxy solid at room temperature. |
| Boiling Point | ~250.9 °C (Predicted)[1] | High boiling point makes atmospheric distillation impractical; vacuum distillation is a potential option for thermally stable liquids. |
| Solubility | Sparingly soluble in water (2.2 g/L at 25 °C)[2] | Allows for aqueous washes to remove water-soluble impurities. Soluble in common organic solvents like ethyl acetate.[3] |
| pKa | ~11.04 (Predicted)[1][2] | The pyrazole ring has basic nitrogen atoms, which can interact with acidic media or silica gel. This property can be exploited for purification via salt formation or requires mitigation during chromatography. |
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My final product is an oil or a waxy, low-melting solid, not the expected crystalline solid. What's wrong and how can I purify it?
Answer: This is a common issue, as the relatively low melting point of this compound (~40°C) means that even minor impurities can cause significant melting point depression, resulting in an oil or waxy solid at ambient temperatures.[1]
-
Causality: The presence of residual solvents (e.g., ethyl acetate, hexane) or synthetic byproducts disrupts the crystal lattice formation of the pure compound. The most common impurity is often the starting material, such as 3-aminopyrazole, or regioisomers formed during synthesis.[4]
-
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed. After initial evaporation on a rotary evaporator, place the sample on a high-vacuum line for several hours. Gentle heating (e.g., 30-35°C) can be applied if the compound is thermally stable.
-
Column Chromatography: This is the most effective method for purifying oily products.[4] A silica gel column using a non-polar eluent system is the standard approach. A typical starting point is a gradient of ethyl acetate in hexanes.[3]
-
Induce Crystallization: If the material is mostly pure but refuses to solidify, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound.[5]
-
Salt Formation & Recrystallization: Since pyrazoles are basic, they can be converted to crystalline salts.[4][6] Dissolve the oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add an acid like HCl (as a solution in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized, and the free base can be recovered by neutralization with a mild base (e.g., NaHCO₃) and extraction.
-
Question 2: My post-synthesis TLC shows multiple spots. How do I identify the impurities and select the best purification method?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities. Identifying these is key to choosing an effective purification strategy.
-
Identification of Impurities:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture, the starting materials, and the crude mixture co-spotted with the starting materials. If a spot in your crude mixture moves to the same Rf as a starting material, you have unreacted starting material present.[4]
-
Regioisomers: Isomeric impurities, such as 5-chloro-1H-pyrazole, are common in pyrazole synthesis and may have very similar Rf values to the desired product, making separation challenging.
-
Byproducts: The synthesis of this compound from 3-aminopyrazole via a Sandmeyer-type reaction can lead to various byproducts.[3]
-
-
Workflow for Method Selection: The choice between chromatography and recrystallization depends on the nature and separation of the impurity spots on the TLC plate.
Diagram: Purification Method Selection Workflow
Question 3: My column chromatography separation is poor. The compound is streaking on the column or co-eluting with an impurity.
Answer: Poor separation during column chromatography is often due to improper solvent polarity or interactions between the compound and the stationary phase.
-
Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to "streaking" or tailing of the spot, where the compound moves down the column unevenly, resulting in poor separation and lower yields. [7]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before or during packing. This is the most common solution for basic compounds.
-
Method: Add 1% triethylamine (Et₃N) or ammonia in methanol to the eluent system. [7]For example, if your eluent is 20% ethyl acetate in hexanes, prepare it by mixing 20 mL ethyl acetate, 79 mL hexanes, and 1 mL Et₃N.
-
-
Optimize the Mobile Phase: If spots are co-eluting, the polarity of your solvent system may not be optimal.
-
Run several TLCs with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone, hexanes/ethyl acetate) to find one that gives the best separation (largest ΔRf) between your product and the impurity.
-
-
Use an Alternative Stationary Phase: If deactivation doesn't work, consider a different stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds. [7] 4. Check Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for this compound?
A1: For routine, lab-scale purification, flash column chromatography on silica gel is the most reliable and widely reported method. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30%). [3]This method is effective for removing both more polar and less polar impurities and works well for products that are oily or solid.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble when hot but poorly soluble when cold. [5]* Screening Process:
- Place a small amount of your crude product in several different test tubes.
- Add a small amount of a different solvent to each tube (e.g., hexanes, ethyl acetate, isopropanol, toluene).
- Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.
- Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a good candidate.
- Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline precipitate is your best choice.
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is very effective. [5]Dissolve the crude product in a minimal amount of a "good" solvent (one it's very soluble in, like ethyl acetate or ethanol) at high temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like hexanes or water) dropwise until the solution becomes faintly cloudy (turbid). Allow it to cool slowly. [5][7] Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a viable option, particularly for larger quantities where chromatography would be cumbersome, provided the impurities are not volatile. Given its high predicted boiling point of ~251°C at atmospheric pressure, distillation must be performed under high vacuum to lower the boiling point to a temperature that does not cause decomposition. [1][4]This method is only effective if the impurities have significantly different boiling points from the product.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a gram scale.
-
TLC Analysis & Solvent Selection:
-
Find a solvent system that gives the target compound an Rf value of ~0.25-0.35. A common system is Hexane:Ethyl Acetate (4:1 or 3:1). [3]2. Column Preparation:
-
Select a column of appropriate size (for 1g of crude material, a 40-50mm diameter column is suitable).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. For basic compounds like pyrazoles, it is recommended to add ~1% triethylamine to the eluent to prevent streaking. [7] * Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a few grams of silica gel to this solution and evaporate the solvent completely to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in test tubes. You can start with a less polar solvent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 25% EtOAc/Hexane) to elute the product. [4] * Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting product under high vacuum to remove any residual solvent.
-
Protocol 2: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
This is an effective method if the product is a solid but contains impurities that are difficult to remove by other means.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until a persistent cloudiness (turbidity) appears. Add one or two more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. [5]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a mild temperature (e.g., <35°C).
Diagram: Troubleshooting Poor Recrystallization Yield
Caption: Key checkpoints for troubleshooting low yield in recrystallization.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 14339-33-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Chloro-1H-Pyrazole
Welcome to the technical support center dedicated to the N-alkylation of 3-chloro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The inherent asymmetry of the this compound ring presents a significant, yet manageable, challenge: controlling the site of alkylation to achieve the desired regioisomer.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing an N-alkylation on this compound?
A: The principal challenge is controlling regioselectivity . Because this compound is an unsymmetrical molecule, alkylation can occur at either of the two nitrogen atoms, designated N1 and N2. This often results in a mixture of two constitutional isomers: 1-alkyl-3-chloro-1H-pyrazole and 1-alkyl-5-chloro-1H-pyrazole (which is tautomerically equivalent to 2-alkyl-3-chloro-1H-pyrazole). These isomers can have very similar physical properties, making their separation by standard chromatographic techniques difficult and often leading to yield loss.[1][2]
Q2: What fundamental factors govern whether alkylation occurs at the N1 or N2 position?
A: The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. While the 3-chloro substituent is relatively small, bulkier alkylating agents will preferentially react at the more accessible N1 position.[1][3]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C3 position reduces the nucleophilicity of the adjacent N2 atom, making the N1 position electronically favored for attack.
-
Reaction Conditions: This is the most critical area for optimization. The choice of base, solvent, temperature, and the nature of the cation associated with the base can dramatically influence and even reverse the regioselectivity.[2][4]
Q3: What are the generally recommended starting conditions for a standard, base-mediated N-alkylation of a pyrazole?
A: A reliable and frequently successful starting point is the use of a moderately strong base in a polar aprotic solvent. A common combination is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5][6] This system is effective for promoting deprotonation of the pyrazole N-H while providing good solubility for the resulting pyrazolate salt.
The Regioselectivity Challenge: N1 vs. N2 Isomerism
The core issue in alkylating this compound is the formation of two possible products. Understanding this is the first step toward controlling the outcome.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most common problem. The solution lies in systematically modifying your reaction conditions to favor one isomer.
A: Strategies to Favor the N1-Alkylated Product (1-alkyl-3-chloro-1H-pyrazole)
The N1 position is generally less sterically hindered and, due to the electronics of the chloro-substituent, often the more nucleophilic nitrogen.
-
Rationale: To favor the thermodynamically preferred N1 product, conditions that allow for equilibration or that strongly favor the formation of the N1-pyrazolate anion are ideal.
-
Recommended Conditions:
-
Base/Solvent System: The combination of potassium carbonate (K₂CO₃) in DMSO is highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[6] Alternatively, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can also strongly favor the N1 isomer.[2][5] The rationale is that these conditions generate a "free" pyrazolate anion where the cation coordination is less influential, allowing steric and electronic factors to dominate.
-
Alkylating Agent: Employing a sterically bulky alkylating agent can significantly enhance selectivity for the less hindered N1 position.[1]
-
Specialized Reagents: For challenging cases, using sterically bulky α-halomethylsilanes as alkylating agents, followed by a protodesilylation step, has been shown to achieve exceptional N1 selectivity.[7]
-
B: Strategies to Favor the N2-Alkylated Product (1-alkyl-5-chloro-1H-pyrazole)
Achieving N2 selectivity is often more challenging and may require non-standard conditions.
-
Rationale: Formation of the N2 isomer typically requires overriding the inherent steric and electronic preferences. This is often achieved by using specific catalysts that coordinate to the pyrazole nitrogens and direct the alkylating agent to the N2 position.
-
Recommended Conditions:
-
Magnesium Catalysis: A highly effective method for directing alkylation to the N2 position involves the use of magnesium-based catalysts, such as MgBr₂.[8] The magnesium salt is believed to form a chelate with the pyrazole, sterically blocking the N1 position and directing the incoming electrophile to N2.
-
Summary of Conditions for Regiocontrol
| Goal | Base | Solvent | Catalyst | Key Principle | References |
| N1-Selectivity | K₂CO₃, Cs₂CO₃ | DMSO, DMF | None | Favors thermodynamic product; good anion solubility. | [5][6] |
| N1-Selectivity | NaH | THF, DME | None | Generates a "free" anion, sterics/electronics dominate. | [2][9] |
| N2-Selectivity | Weak Base (e.g., Et₃N) | CH₂Cl₂, THF | MgBr₂ | Lewis acid catalysis directs alkylation via chelation. | [8] |
Issue 2: My reaction yield is very low or the reaction is not proceeding at all. What are the potential causes?
Low or no yield can stem from several factors, from reagent quality to suboptimal conditions.
A: Systematic Troubleshooting Workflow
Use the following decision tree to diagnose the problem.
-
Base Strength & Stoichiometry: Ensure your base is strong enough to deprotonate the pyrazole N-H (pKa ≈ 14). Carbonates (K₂CO₃, Cs₂CO₃) are often sufficient, but for less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[5] Using a slight excess (1.2-2.0 equivalents) of the base is often beneficial.
-
Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture will quench the base and the pyrazolate anion, halting the reaction. Ensure solvents are freshly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5]
-
Solubility: If the pyrazole or the base is not soluble in the solvent, the reaction will be slow or incomplete. Polar aprotic solvents like DMF and DMSO are excellent choices for improving the solubility of reactants.[4][5]
-
Alkylating Agent Reactivity: The leaving group on the alkylating agent (R-X) is critical. The general order of reactivity is I > Br > Cl > OTs (tosylate).[5] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.
-
Temperature: Many N-alkylation reactions proceed well at room temperature, but some may require heating to overcome the activation energy barrier.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine if heating is necessary.
Issue 3: Are there any alternative or "greener" methods to optimize this reaction?
Yes, several modern techniques can improve yields, reduce reaction times, and simplify work-up procedures.
-
Phase Transfer Catalysis (PTC): PTC is an excellent method for alkylating N-heterocycles, often providing high yields under mild, solvent-free, or biphasic conditions.[10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used to shuttle the pyrazolate anion from a solid or aqueous phase into an organic phase where it reacts with the alkylating agent. This technique can solve many solubility issues and simplifies purification.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction, reducing times from many hours to mere minutes.[12][13] This is due to efficient and rapid heating of the polar reaction mixture. Microwave synthesis often leads to higher yields and cleaner reaction profiles.[14][15]
Recommended Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO [5][6]
This protocol is optimized for the regioselective synthesis of the N1-alkylated product, 1-alkyl-3-chloro-1H-pyrazole.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the pyrazole (concentration approx. 0.2-0.5 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the desired alkylating agent (1.1 eq.) to the suspension.
-
Stir the reaction at the appropriate temperature (start at room temperature, heat if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N2-Selective Alkylation using MgBr₂ Catalysis [8]
This protocol is designed to favor the formation of the N2-alkylated product, 1-alkyl-5-chloro-1H-pyrazole.
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and magnesium bromide (MgBr₂, 0.2-1.0 eq.).
-
Add an anhydrous solvent such as THF or CH₂Cl₂.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a weak, non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.).
-
Add the alkylating agent (1.1 eq., typically α-bromoacetates or similar activated agents work best) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of regioisomers is a common challenge, particularly in the classic Knorr synthesis and its variations, leading to reduced yields of the desired product and difficult purification processes.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high regioselectivity in your pyrazole synthesis.
Understanding the Challenge: The "Why" Behind Regioisomer Formation
The synthesis of pyrazoles, a cornerstone in medicinal chemistry and materials science, frequently involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3][4] This reaction can proceed via two different pathways, as the hydrazine can attack either of the two non-equivalent carbonyl groups. This leads to the formation of a mixture of two regioisomers, which are constitutional isomers with the same molecular formula but a different spatial arrangement of substituents on the pyrazole ring.[5][6]
Controlling which regioisomer is formed is critical, as different isomers can possess vastly different biological activities, physical properties, and toxicological profiles.[5][7] Therefore, achieving a high regioselective synthesis is paramount for the efficient development of new pharmaceuticals and functional materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during pyrazole synthesis and provide actionable solutions.
Q1: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the key factors I should investigate to improve selectivity?
A1: A low regioselectivity is a frequent observation and is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[2][5] Here's a breakdown of the primary factors to consider and optimize:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material is a major determinant.[6] An electron-withdrawing group (EWG) will increase the partial positive charge on a nearby carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine. Conversely, an electron-donating group (EDG) will have the opposite effect.
-
Steric Hindrance: The size of the substituents on both the 1,3-dicarbonyl compound and the substituted hydrazine can significantly influence the reaction pathway.[5] A bulky group on the hydrazine will preferentially attack the less sterically hindered carbonyl group of the dicarbonyl compound.[8]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and easily tunable parameters for controlling regioselectivity.[2][6]
-
pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[5] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the less basic nitrogen.[6][9]
-
Solvent: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[10] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of a single isomer.[10]
-
Temperature: Varying the reaction temperature can also influence the selectivity, although its effect is often less pronounced than pH and solvent.
-
Q2: I've tried adjusting the pH and temperature with minimal success. What solvent systems are recommended for improving regioselectivity?
A2: As mentioned, fluorinated alcohols are excellent choices for enhancing regioselectivity. Their unique properties, such as high hydrogen-bond-donating ability and low nucleophilicity, can stabilize intermediates and transition states in a way that favors one reaction pathway over the other.
Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol | 24.5 | ~1:1.3 | |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | up to 99:1 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >97:3 |
As the table demonstrates, switching from a conventional solvent like ethanol to a fluorinated alcohol can dramatically shift the equilibrium towards a single regioisomer.
Q3: How can I reliably determine the structure of my regioisomers to confirm the success of my optimization efforts?
A3: Unambiguous characterization of the regioisomers is crucial. Advanced Nuclear Magnetic Resonance (NMR) techniques are the most powerful tools for this purpose.
-
1D NMR (¹H and ¹³C): While standard 1D NMR can provide initial clues, the chemical shifts of protons and carbons on the pyrazole ring can be very similar between regioisomers, making definitive assignment challenging.[11]
-
2D NMR (NOESY, HMBC): These techniques are indispensable for structural elucidation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space correlations between protons. For example, a correlation between the N-substituent and a specific proton on the pyrazole ring can confirm their proximity and thus the regiochemistry.[12][13]
-
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to definitively link the N-substituent to a specific carbon atom in the pyrazole ring.[12][13]
-
Q4: Are there alternative synthetic strategies to the Knorr synthesis that offer better inherent regiocontrol?
A4: Yes, when controlling the regioselectivity of the Knorr synthesis proves too challenging, several alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: Employing starting materials where one of the carbonyl groups is masked or modified can enforce regioselectivity. For instance, β-enaminones can be used to direct the cyclization to a specific outcome.[1][8]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes can provide regioselective access to pyrazoles.[3] Similarly, the reaction of sydnones with alkynes can also be highly regioselective, particularly with the use of copper catalysts.[14]
-
Directed C-H Activation: In some cases, a directing group can be used to functionalize a pre-formed pyrazole ring at a specific position, offering an alternative route to the desired substituted pyrazole.[15][16]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
This protocol provides a starting point for optimizing your pyrazole synthesis using TFE or HFIP.
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen fluorinated alcohol (TFE or HFIP, ~0.1 M).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the regioisomeric ratio of the purified product using ¹H NMR spectroscopy and confirm the structure of the major isomer using 2D NMR techniques (NOESY, HMBC).
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor regioselectivity in your pyrazole synthesis.
Caption: A decision-making workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.
Visualizing the Mechanism: The Knorr Pyrazole Synthesis
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis, highlighting the two competing pathways that lead to the formation of regioisomers.
Caption: Competing reaction pathways in the Knorr pyrazole synthesis leading to the formation of two regioisomers.
By understanding the fundamental principles that govern regioselectivity and by systematically applying the troubleshooting strategies and protocols outlined in this guide, you can gain greater control over your pyrazole syntheses and accelerate your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 3-Chloro-1H-pyrazole
Welcome to the dedicated technical support center for 3-chloro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical building block. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and stability of this compound throughout its storage and handling in your laboratory.
Introduction: The Challenge of Stability
This compound is a valuable heterocyclic compound used in the synthesis of a wide range of biologically active molecules. However, like many halogenated heterocycles, its stability can be compromised by improper storage and handling, leading to degradation and the introduction of impurities that can impact experimental outcomes. This guide provides a comprehensive overview of best practices to prevent degradation and troubleshoot potential issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The optimal storage conditions for this compound are crucial for maintaining its purity and stability. It is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] The compound is typically a white to off-white powder or crystalline solid.[3]
Q2: Why is an inert atmosphere necessary for storing this compound?
A2: An inert atmosphere is recommended to prevent potential degradation through oxidation or reaction with atmospheric moisture. While specific studies on the atmospheric degradation of this compound are not extensively published, the general reactivity of pyrazole derivatives suggests that exposure to air and humidity could lead to slow decomposition over time.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term exposure to room temperature during experimental setup is generally acceptable, prolonged storage at ambient temperatures is not recommended. Thermal degradation can occur, although specific decomposition temperatures may vary. For long-term stability, adherence to the 2-8°C storage condition is critical.
Q4: What are the potential signs of degradation in my this compound sample?
A4: Visual inspection can sometimes offer initial clues of degradation. Signs to look for include:
-
Change in color: A shift from a white or off-white color to yellow or brown can indicate the formation of degradation products.
-
Clumping or change in consistency: This may suggest moisture absorption and potential hydrolysis.
-
Inconsistent analytical results: If you observe unexpected peaks in your analytical data (e.g., NMR, HPLC, GC-MS) compared to the certificate of analysis or a fresh sample, degradation is a likely cause.
Q5: What are the primary degradation pathways for this compound?
A5: Based on the chemistry of pyrazoles and halogenated aromatic compounds, the primary potential degradation pathways include:
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, potentially forming 3-hydroxy-1H-pyrazole. Studies on pyrazole derivatives have shown that hydrolytic stability can be a concern.[2]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in halogenated aromatic compounds, leading to dehalogenation or other rearrangements.[4]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule. The thermal decomposition of some pyrazole derivatives has been studied, indicating that complex fragmentation can occur.[5][6]
-
Oxidation: While less common for the pyrazole ring itself, oxidative processes can occur, especially if impurities are present.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
-
Symptom: Analytical testing (e.g., HPLC, GC-MS) of a newly opened bottle of this compound shows significant impurity peaks not present on the certificate of analysis.
-
Potential Cause: Improper shipping or storage conditions before arrival at your facility.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material was shipped under refrigerated conditions if required.
-
Contact the Supplier: Immediately contact the supplier with your analytical data and the batch number. They may be able to provide further information or a replacement.
-
Perform Purity Re-evaluation: Use a validated analytical method to confirm the identity and purity of the main component and characterize the impurities if possible.
-
Issue 2: Gradual Decrease in Purity Over Time
-
Symptom: A previously high-purity batch of this compound shows increasing levels of impurities in subsequent analyses.
-
Potential Causes:
-
Improper long-term storage conditions.
-
Frequent opening of the container, leading to exposure to air and moisture.
-
Contamination during handling.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity of this compound.
Issue 3: Inconsistent Reaction Yields or Byproduct Formation
-
Symptom: Reactions using this compound give lower than expected yields or show the formation of unexpected byproducts.
-
Potential Cause: The presence of degradants in the starting material is interfering with the reaction. For example, the presence of 3-hydroxy-1H-pyrazole from hydrolysis could lead to different reaction pathways.
-
Troubleshooting Steps:
-
Purity Analysis of Starting Material: Perform a thorough analysis of the this compound batch being used.
-
Forced Degradation Study (Optional but Recommended): To understand potential interferences, a forced degradation study can be performed on a small sample of the material. This involves exposing the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[7][8] Analysis of these samples can help identify the retention times and mass spectra of potential degradants.
-
Purification of Starting Material: If impurities are confirmed, consider purifying the this compound by recrystallization or column chromatography before use.
-
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing the purity and stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 210-220 nm (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Inject a known concentration to determine the retention time of the main peak.
-
Analyze samples to identify any additional peaks, which may correspond to impurities or degradation products.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
This method is ideal for identifying volatile degradation products.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram for peaks other than the parent compound.
-
Use the mass spectrum of any impurity peaks to aid in their identification by comparing with spectral libraries.
-
Part 4: Data Summary and Visualization
Table 1: Recommended Storage Conditions and Potential Incompatibilities
| Parameter | Recommendation/Information | Rationale |
| Temperature | 2-8°C[1][2] | Minimizes thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon)[1][2][3] | Prevents oxidation and reaction with moisture. |
| Light | Store in amber vials or in the dark. | Protects against photodegradation.[4] |
| pH | Avoid strong acids and bases. | The pyrazole ring can react with strong acids and bases.[9][10] |
| Oxidizing Agents | Avoid strong oxidizing agents. | Can lead to unwanted side reactions. |
| Container Material | Glass or compatible polymers (e.g., HDPE). | Generally inert and will not react with the compound. |
Diagram: Potential Degradation Pathways
References
- 1. Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in Suzuki coupling of 3-chloro-1H-pyrazole
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-chloro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The electron-rich nature of the pyrazole ring and the relative inertness of the C-Cl bond present unique hurdles that often lead to low conversion rates.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing low to no conversion in my Suzuki coupling of this compound?
Low or negligible conversion is the most common issue and can stem from several factors, primarily related to the challenging nature of the substrates. The C-Cl bond is less reactive than C-Br or C-I bonds, and the pyrazole moiety itself can complicate the catalytic cycle.[1][2]
Core Reasons & Immediate Checks:
-
Inactive Catalyst System: The combination of palladium precursor and ligand is paramount for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[1] The oxidative addition step, which is typically rate-limiting for aryl chlorides, requires a highly active catalyst.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[3]
-
Poor Reagent Quality: The purity of your boronic acid or boronate ester is critical. Contaminants can poison the catalyst, leading to reduced activity or complete reaction failure.[4][5]
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. An inappropriate selection can hinder the transmetalation step or lead to poor solubility of the reactants.[6][7][8]
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for low conversion rates.
Question 2: Which palladium catalyst and ligand system is most effective for coupling this compound?
For challenging substrates like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to facilitate the difficult oxidative addition step.[1][9]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Typical Base | Solvent System | Temp (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 100-110 | A highly robust and generally effective system for heteroaryl chlorides.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or t-BuOH | 100 | Particularly effective for sterically demanding substrates.[1] |
| PEPPSI™-IPr | - | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | 80-100 | An air- and moisture-stable precatalyst that is convenient to handle. |
| PdCl₂(dppf) | - | Cs₂CO₃ or K₃PO₄ | DME or Dioxane | 80-90 | A common choice, though may be less effective than Buchwald-type ligands for this specific substrate.[1] |
Experimental Protocol: Catalyst/Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Addition: To each vial, add a different pre-weighed catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, Pd₂(dba)₃ with XPhos, PEPPSI™-IPr). Aim for a catalyst loading of 1-2 mol%.
-
Solvent Addition: Add the degassed solvent system to each vial.
-
Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analysis: Compare the conversion rates to identify the optimal catalyst system.
Question 3: Could the quality of my boronic acid be the problem?
Absolutely. Boronic acids are susceptible to decomposition, particularly through protodeboronation (loss of the boronic acid group) and oxidation.[10][11][12] This is especially true for certain heteroaryl boronic acids.[13]
Symptoms of Poor Boronic Acid Quality:
-
Inconsistent Results: Seeing a good yield one day and none the next can point to reagent degradation.[14]
-
Homocoupling Byproducts: The presence of significant amounts of the boronic acid dimer (Ar-Ar) is a strong indicator of poor quality or oxidative conditions.[3][12]
-
Protodeboronation: Formation of the arene (Ar-H) corresponding to your boronic acid indicates decomposition.[12][13]
Validation & Mitigation Strategies:
-
Purity Check: Before use, verify the purity of your boronic acid by ¹H NMR.
-
Use Boronate Esters: Pinacol boronate esters are generally more stable, easier to purify, and less prone to decomposition than their corresponding boronic acids.[10] While they can be slightly less reactive, their stability often leads to more reproducible and higher isolated yields.[10]
-
Proper Storage: Store boronic acids in a desiccator under an inert atmosphere and in a refrigerator or freezer to prolong their shelf life.
Question 4: How do I select the optimal base and solvent for my reaction?
The base and solvent are not passive components; they actively participate in and influence the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step.[15][16] The solvent must solubilize all components and can also affect catalyst activity.[7]
Base Selection:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[8]
-
Fluoride Sources (e.g., KF): Can be effective, especially when using boronate esters, as the fluoride ion is believed to play a unique role in activating the boron species.[8]
Solvent Selection:
-
Aprotic Solvents: Dioxane, Toluene, and THF are commonly used, often with a small amount of water.[13][17] Water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.
-
Solvent Polarity: The solvent polarity can impact the equilibrium between different active catalyst species and the rate of oxidative addition.[7] A screening of solvents like Dioxane, Toluene, and 2-MeTHF is advisable.
Optimization Diagram:
Caption: A matrix approach to optimizing base and solvent conditions.
Question 5: I'm observing significant byproduct formation, especially dehalogenation. How can I minimize this?
Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction, particularly with electron-rich heteroaryl chlorides.[13][18][19] It occurs when a palladium-hydride species forms and undergoes reductive elimination with the pyrazole.
Potential Causes and Solutions:
-
Source of Hydride: The hydride can originate from solvents (like alcohols if used), amines, or water.
-
Catalyst Choice: Some catalyst systems are more prone to forming palladium-hydrides. Direct comparison of chloro-, bromo-, and iodo-pyrazoles has shown that chloro derivatives can sometimes have a reduced propensity for dehalogenation compared to iodo-counterparts.[18][19]
-
Reaction Conditions: Prolonged reaction times at high temperatures can exacerbate dehalogenation.
Mitigation Strategies:
-
Use Anhydrous Solvents (if applicable): While some water is often necessary for the base, using rigorously dried aprotic solvents can help.
-
Re-screen Ligands: The choice of ligand can influence the stability of the catalytic intermediates and suppress dehalogenation pathways.
-
Monitor Reaction Closely: Avoid unnecessarily long reaction times. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Chloro-1H-Pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-chloro-1H-pyrazole. Our focus is on delivering practical, field-proven insights to help you overcome common challenges and achieve high purity for this critical building block.
Introduction: The Challenge of Purity
This compound is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its synthesis, commonly a Sandmeyer-type reaction from 3-aminopyrazole, often yields a crude product contaminated with unreacted starting materials, catalysts, and side products.[1][2] Achieving high purity is paramount, as these impurities can interfere with downstream reactions and compromise the quality of the final active ingredient. This guide explains the causality behind purification choices, providing you with the expertise to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and where do they come from?
A1: Understanding the origin of impurities is the first step in designing an effective purification strategy. The synthesis typically involves the diazotization of 3-aminopyrazole followed by a copper-catalyzed chlorination.[1][2]
| Impurity | Likely Origin | Removal Strategy |
| 3-Aminopyrazole | Incomplete reaction of the starting material. | Acid wash (protonates the amine for aqueous extraction) or chromatography. |
| Copper(I/II) Salts | Catalyst used in the Sandmeyer reaction.[1][2] | Aqueous wash with a chelating agent (e.g., ammonia, EDTA) or filtration through a silica plug. |
| Polymeric Tars | Side reactions during diazotization or product degradation. | Recrystallization (polymers remain in the mother liquor), charcoal treatment, or distillation. |
| Isomeric Byproducts | Potential for formation of other chlorinated pyrazoles, though often minor.[4] | Fractional recrystallization or column chromatography. |
| Residual Solvents | Solvents from the reaction and workup (e.g., Acetonitrile, Ethyl Acetate).[1][2] | Drying under high vacuum, trituration, or recrystallization. |
Q2: My crude product is a dark green or brown oil/solid. What causes this discoloration and how can I remove it?
A2: The green or brown color is almost always due to residual copper salts from the catalyst.[1][2] These salts can be challenging to remove completely with simple water washes.
-
Expert Insight: The most effective method is to wash the organic solution of your crude product with an aqueous ammonia solution.[1][2] Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which efficiently partitions the copper into the aqueous phase. Alternatively, a wash with a dilute solution of a chelating agent like EDTA can be used. For persistent color, treatment with activated charcoal during recrystallization is highly effective at adsorbing colored polymeric impurities.
Q3: Can I purify this compound by distillation?
A3: Yes, but with caution. This compound has a predicted boiling point of approximately 251 °C.[2][3] Distillation at atmospheric pressure is not recommended as pyrazole derivatives can be susceptible to thermal decomposition at such high temperatures.[5][6] If you choose this method, vacuum distillation is essential to lower the boiling point to a safe temperature. This technique is most useful for separating the product from non-volatile impurities like salts and high molecular weight polymers.
Q4: Is there a way to purify this compound without using column chromatography?
A4: Absolutely. For many applications, a well-executed recrystallization is sufficient. A particularly elegant and scalable method involves the formation of an acid addition salt.[7] Pyrazoles are weakly basic and can be protonated by strong acids.
-
Dissolve the crude material in a suitable organic solvent (e.g., isopropanol, acetone).
-
Add a strong acid (e.g., HCl in isopropanol, or phosphoric acid) to precipitate the pyrazole salt.
-
Filter the salt and wash with cold solvent to remove neutral impurities.
-
Redissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) to regenerate the pure, free this compound.
-
Extract the pure product with an organic solvent, dry, and concentrate.
This acid-base purification is highly effective at removing non-basic impurities and can be more efficient than chromatography for larger scales.[7][8]
Troubleshooting Purification Workflows
This section provides detailed protocols and troubleshooting guides for the most common purification techniques.
General Purification Workflow
The following diagram outlines a general workflow for purifying crude this compound, incorporating decision points based on the nature of the crude material.
References
- 1. This compound | 14339-33-4 [chemicalbook.com]
- 2. This compound CAS#: 14339-33-4 [m.chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. rsc.org [rsc.org]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
effect of base and solvent on the regioselectivity of pyrazole alkylation
Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the pyrazole ring. The regioselective alkylation of unsymmetrical pyrazoles is a common challenge, often leading to mixtures of N1 and N2 isomers that are difficult to separate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of unsymmetrical pyrazoles?
The principal challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring, N1 and N2, have similar nucleophilicity, which often leads to the formation of a mixture of regioisomers.[1][2] The separation of these isomers can be a significant purification challenge, impacting overall yield and process efficiency. Additionally, achieving high yields can be difficult due to suboptimal reaction conditions or the occurrence of side reactions.[1]
Q2: What are the key factors that govern the N1 vs. N2 regioselectivity of pyrazole alkylation?
The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:
-
Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] A bulky substituent on the pyrazole ring (at C3 or C5) or a bulky alkylating agent will direct the incoming alkyl group to the more accessible nitrogen.[1][3]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.[1][4]
-
Choice of Base and Solvent: The reaction conditions, particularly the base and solvent system, play a critical role and can even reverse the regioselectivity.[2][5]
-
Counterion: The nature of the cation from the base can influence the regioselectivity by coordinating with the pyrazolate anion.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.
Q3: How does the choice of solvent affect the regioselectivity?
The polarity of the solvent is a crucial parameter in controlling the regioselectivity of pyrazole alkylation.[1]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used.[1][6][7] These solvents are effective at solvating the cation of the base, leaving the pyrazolate anion more "naked" and reactive. In many cases, polar aprotic solvents favor the formation of a single regioisomer.[5]
-
Polar Protic Solvents: Solvents such as ethanol and water can form hydrogen bonds with the pyrazolate anion, which can affect its nucleophilicity and the transition state energies for alkylation at N1 and N2.[6][8][9][10][11] The use of polar protic solvents can sometimes lead to poor selectivity.[5]
-
Fluorinated Alcohols: Interestingly, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain pyrazole formations.[5]
Q4: Can you explain the role of the base in directing the alkylation?
The choice of base is critical and can significantly influence the N1/N2 ratio.
-
Strong Bases (e.g., NaH): Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to completely deprotonate the pyrazole, forming the pyrazolate anion.[2][4][12] The regioselectivity is then primarily governed by the inherent reactivity of the two nitrogen atoms and steric factors. Using NaH can sometimes prevent the formation of regioisomeric mixtures.[1][4]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely employed.[1][5][13] In these cases, an equilibrium between the pyrazole and the pyrazolate may exist. The nature of the cation (K⁺ vs. Cs⁺) can influence the regioselectivity through differential coordination to the two nitrogen atoms of the pyrazolate. For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Suboptimal Base/Solvent Combination: The chosen conditions may not provide sufficient differentiation between the two nitrogen atoms. | 1. Change the Solvent: If using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO.[1][5] 2. Change the Base: If using a weak base like K₂CO₃, try a stronger base like NaH. Conversely, if NaH gives poor selectivity, a weaker base with a different counterion (e.g., Cs₂CO₃) might be beneficial.[1][4] |
| Steric hindrance is not pronounced enough. | 1. Use a Bulkier Alkylating Agent: If possible, consider using a more sterically demanding alkylating agent to favor the less hindered nitrogen.[2] 2. Modify the Pyrazole Substrate: If synthesizing the pyrazole from scratch, consider introducing a bulky protecting group that can be removed after alkylation. | |
| Reaction is under thermodynamic control when kinetic control is desired (or vice versa). | 1. Adjust the Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[14] | |
| Low Yield | Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the pyrazole. | 1. Switch to a Stronger Base: Consider using NaH or another strong base.[2][12] 2. Increase Equivalents of Base: A slight excess of the base (e.g., 1.1-1.2 equivalents) can ensure complete deprotonation.[2] |
| Poor Reactivity of Alkylating Agent: The electrophile may not be reactive enough under the chosen conditions. | 1. Use a More Reactive Alkylating Agent: For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. 2. Increase Reaction Temperature: Carefully increasing the temperature can improve the reaction rate, but be mindful of potential side reactions and changes in regioselectivity. | |
| Side Reactions: The base or solvent may be reacting with the starting materials or products. | 1. Choose an Appropriate Base/Solvent System: For example, avoid using a nucleophilic base if your substrate is sensitive to nucleophilic attack. 2. Protect Functional Groups: If your pyrazole or alkylating agent has other reactive functional groups, consider protecting them before the alkylation step. |
Visualizing the Process
General Mechanism of Pyrazole Alkylation
Caption: General mechanism of pyrazole N-alkylation.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using NaH in a Polar Aprotic Solvent
This protocol is generally applicable for achieving N1-alkylation, especially when the C5 position is less sterically hindered than the C3 position.
Materials:
-
Substituted pyrazole
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq.).
-
Add anhydrous DMF or THF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor progress by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.[2][12]
Protocol 2: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO
This method is often effective for the N1-alkylation of 3-substituted pyrazoles.[1][5][13]
Materials:
-
3-Substituted pyrazole
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Alkylating agent (e.g., alkyl halide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 3-substituted pyrazole (1.0 eq.) and potassium carbonate (1.5-2.0 eq.).
-
Add anhydrous DMSO and stir the suspension.
-
Add the alkylating agent (1.1 eq.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
strategies to avoid over-halogenation in pyrazole synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective functionalization of the pyrazole core. Over-halogenation is a frequent and frustrating side reaction that can derail a synthetic campaign by consuming valuable starting material and complicating purification.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing pyrazole reactivity. By understanding the "why" behind a given experimental outcome, you can more effectively troubleshoot and optimize your reactions. Here, we present field-proven strategies, troubleshooting workflows, and answers to frequently asked questions to help you achieve clean, selective, and high-yielding halogenations.
Troubleshooting Guides
This section addresses specific, common problems encountered during the electrophilic halogenation of pyrazoles.
Issue 1: My reaction produces a mixture of mono- and di-halogenated products. How can I improve selectivity for mono-halogenation?
Answer: This is the most common issue in pyrazole halogenation and arises from the high nucleophilicity of the pyrazole ring. The introduction of the first halogen atom does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially under harsh conditions.
Root Cause Analysis & Corrective Actions:
-
Kinetic vs. Thermodynamic Control: Over-halogenation is often a thermodynamically driven process. Faster, kinetically controlled reactions at lower temperatures typically favor the mono-halogenated product, while higher temperatures and longer reaction times allow the system to reach the more stable (but often undesired) di-halogenated state.[1][2]
-
Action: Lower the reaction temperature significantly. Start at 0 °C or even -78 °C and allow the reaction to warm slowly to room temperature. Monitor closely by TLC or LCMS to quench the reaction upon consumption of the starting material.
-
-
Reagent Reactivity: The choice of halogenating agent is critical. Elemental halogens (Br₂, Cl₂) are highly reactive and often lead to over-halogenation. N-halosuccinimides (NXS) are generally milder and offer superior control.[3][4]
-
Action: Switch from elemental bromine or chlorine to N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). These reagents provide a slower, more controlled release of the electrophilic halogen.[5]
-
-
Stoichiometry: Even with mild reagents, an excess of the halogenating agent will inevitably lead to multiple additions.
-
Action: Use precisely 1.0 equivalent of the N-halosuccinimide. In some cases, using a slight substoichiometric amount (e.g., 0.95 eq) can prevent over-halogenation at the cost of some starting material, which is often easier to separate than the di-halogenated product.
-
-
Solvent Effects: The solvent can modulate the reactivity of the halogenating agent.
-
Action: Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). In some cases, dimethylformamide (DMF) can be used, but its high polarity can sometimes accelerate the reaction. A study by He et al. found that DMSO can act as both a solvent and a catalyst in certain NXS halogenations.[6]
-
Troubleshooting Workflow for Over-halogenation
The following decision tree provides a systematic approach to resolving issues of poor selectivity.
Caption: A step-by-step workflow for troubleshooting over-halogenation.
Issue 2: Halogenation is not occurring at the C4 position. How can I control regioselectivity?
Answer: The pyrazole ring's C4 position is generally the most electron-rich and sterically accessible, making it the default site for electrophilic aromatic substitution (SEAr).[7][8] If substitution occurs elsewhere, it is typically due to powerful directing effects from existing substituents or the use of specialized, non-SEAr reaction conditions.
Root Cause Analysis & Corrective Actions:
-
C4 Position is Blocked: If the C4 position is already substituted, the halogenation will proceed at the next most reactive site, usually C5, although this is often much slower.
-
Action: Confirm the structure of your starting material. If you require C4 halogenation, you must begin with a C4-unsubstituted pyrazole.
-
-
N-Directing Groups: Certain groups on the pyrazole nitrogen can direct halogenation to the C5 position, often through a metal-catalyzed, C-H activation mechanism rather than a standard SEAr pathway.[9]
-
Action: To achieve C4 halogenation, avoid N-substituents known to act as directing groups (e.g., pyridine, pyrimidine) if using a transition-metal-catalyzed protocol. For standard electrophilic halogenation (e.g., with NBS), simple N-alkyl or N-aryl groups typically do not prevent C4 substitution.
-
-
Free-Radical Halogenation: In some rare cases, particularly with N-aryl pyrazoles and N-chlorosuccinimide, side-chain halogenation on alkyl substituents has been observed, suggesting a free-radical pathway might be competing.[10]
-
Action: Ensure the reaction is performed in the dark and without radical initiators (like AIBN or UV light). Adding a radical scavenger like BHT could be a diagnostic test.
-
Simplified SEAr Mechanism at C4
Understanding the mechanism clarifies why C4 is favored. The key is the stability of the Wheland intermediate (arenium ion).
Caption: Electrophilic attack at C4 leads to a stable cationic intermediate.
Reference Protocol
Selective Mono-bromination of 1-Phenylpyrazole at C4
This protocol provides a reliable method for achieving selective mono-halogenation.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-phenylpyrazole (1.0 eq).
-
Solvent: Dissolve the pyrazole in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol/water).
Data Presentation
The choice of halogenating agent and solvent significantly impacts selectivity.
Table 1: Effect of Reagents and Conditions on the Halogenation of 3-Aryl-1H-pyrazol-5-amines
| Entry | Halogenating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Product Yield (Mono-halogenated) | Reference |
|---|---|---|---|---|---|---|
| 1 | NBS (1.2) | DMSO | RT | 3 | 99% | [6] |
| 2 | NBS (1.5) | DCM | RT | 3 | 75% | [6] |
| 3 | NBS (1.5) | EtOH | RT | 3 | 31% | [6] |
| 4 | NIS (1.2) | DMSO | RT | 6 | 98% | [6] |
| 5 | NCS (2.5) | DMSO | RT | 6 | 94% |[6] |
Data adapted from He, J. et al. (2021). Yields are for the isolated 4-halogenated product. Note the high efficiency in DMSO.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of pyrazole so reactive towards electrophiles? The C4 position is the most nucleophilic due to the electronic nature of the five-membered ring. Both nitrogen atoms pull electron density from C3 and C5, leaving C4 as the most electron-rich carbon, making it the prime target for electrophilic attack.[7]
Q2: How does N-protection affect halogenation? Protecting the pyrazole N-H can be a powerful strategy. A bulky protecting group like trityl or an electron-withdrawing group like Boc can modulate the ring's electronics and sterics.[11] An electron-withdrawing Boc group can decrease the overall nucleophilicity, slowing the reaction and reducing the risk of di-halogenation.[11] This provides an additional layer of control for sensitive substrates.
Q3: Can I selectively halogenate the C3 or C5 positions? Direct selective halogenation at C3 or C5 is very difficult via standard electrophilic substitution due to the overwhelming reactivity of the C4 position.[3] Advanced strategies are required, such as:
-
Blocking C4: Start with a pyrazole that has a removable group (e.g., a silyl group) at C4, perform the halogenation (which will now be directed to C3/C5), and then remove the blocking group.[12]
-
Directed C-H Functionalization: Use an N-directing group and a transition metal catalyst to selectively functionalize the C5 position.[9]
-
Lithiation/Halogenation: Deprotonation with a strong base (like n-BuLi) can generate a pyrazolyl anion, which can then be quenched with a halogen source. The site of lithiation, and thus halogenation, can be controlled by substituents and directing groups.
Q4: I need to perform an iodination. Are there any special considerations? Iodine (I₂) is a relatively unreactive electrophile. To facilitate iodination, an oxidizing agent (like H₂O₂ or nitric acid) is often used to generate a more potent electrophile in situ (e.g., I⁺).[7] Alternatively, N-Iodosuccinimide (NIS) is a highly effective and controllable reagent for the C4-iodination of pyrazoles and is generally the preferred method.[6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. mdpi.com [mdpi.com]
- 9. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-Comparative-Guide-to-Purity-Analysis-of-3-chloro-1H-pyrazole-HPLC-vs-GC-MS
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and advanced agrochemicals, the purity of building blocks like 3-chloro-1H-pyrazole is not merely a quality metric; it is a cornerstone of efficacy and safety.[1] Undetected impurities can lead to unforeseen side reactions, diminished yields, and compromised biological activity.[2] This guide provides a comprehensive comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound. Herein, we delve into the causality behind methodological choices, offering robust, self-validating protocols and a head-to-head data comparison to empower you in selecting the optimal analytical strategy.
Understanding the Analyte: Key Physicochemical Properties of this compound
Before selecting an analytical technique, a fundamental understanding of the analyte's properties is paramount. This compound is a white crystalline solid with a melting point of approximately 40°C and a boiling point around 250.9°C.[3] Its moderate polarity and volatility, coupled with its thermal stability, make it a suitable candidate for both HPLC and GC-MS analysis. However, its tendency to sublime under localized heat, as noted during X-ray crystallography studies, suggests that careful temperature control, particularly in GC, is crucial.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a polar mobile phase and a non-polar stationary phase.[6] For a moderately polar compound like this compound, RP-HPLC offers excellent resolution and reproducibility.
Expertise in Action: Why Reversed-Phase HPLC?
The choice of RP-HPLC is a logical one for this compound. The non-polar C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) allows for controlled elution.[7] This setup is ideal for separating the main component from both more polar and less polar impurities that may be present from the synthesis, such as starting materials or side-reaction products.[2]
Detailed Experimental Protocol: RP-HPLC
This protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (see below) and dilute to the mark. This ensures compatibility and avoids peak distortion.[7]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC System and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) | DAD allows for spectral analysis of peaks, aiding in peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides excellent retention and separation for a wide range of compounds, including pyrazole derivatives.[6] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | The acetonitrile/water ratio provides optimal elution strength. Formic acid improves peak shape and is MS-compatible if hyphenation is desired.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[7] |
| Column Temp. | 25°C | Maintains consistent retention times and protects the analyte from potential degradation at elevated temperatures.[7] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | DAD, 210 nm | Pyrazole derivatives typically exhibit UV absorbance at lower wavelengths. Monitoring at 210 nm provides high sensitivity. |
3. Data Analysis and Interpretation:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification is confirmed by comparing the retention time with that of a certified reference standard.
-
The DAD can be used to check for co-eluting impurities by examining the UV-Vis spectra across the peak.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.[9]
Expertise in Action: Why GC-MS?
While HPLC is excellent for quantification, GC-MS provides an orthogonal technique that offers definitive structural confirmation. The high-resolution separation on a capillary column, coupled with the unique mass fragmentation pattern generated by the mass spectrometer, allows for the unambiguous identification of the main component and any volatile impurities.[2] This is crucial for identifying process-related impurities or potential degradation products that may not be easily resolved or identified by HPLC-DAD alone.
Detailed Experimental Protocol: GC-MS
This protocol is designed for robust and reliable identification and quantification.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity solvent like dichloromethane or ethyl acetate and dilute to the mark.
-
No filtration is typically required if the sample dissolves completely.
2. GC-MS System and Conditions:
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard and robust system for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A 5% phenyl-methylpolysiloxane column is a general-purpose column providing excellent separation for a wide range of analytes.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[9] |
| Injector Temp. | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[9] |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration.[9] |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230°C | Standard source temperature to promote ionization. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 35-350 m/z | Covers the molecular ion of this compound (m/z 102.5) and its expected fragments. |
3. Data Analysis and Interpretation:
-
The primary identification is achieved by matching the acquired mass spectrum of the main peak with a reference library (e.g., NIST).
-
The retention time provides an additional layer of confirmation.
-
Purity can be estimated by the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by their unique mass spectra.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is better suited for the specific analytical question at hand.
| Feature | HPLC (Reversed-Phase) | GC-MS |
| Primary Use | Accurate quantification, purity assessment | Definitive identification, structural elucidation |
| Selectivity | High (based on polarity) | Very high (based on volatility and mass) |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Analysis Time | ~10-20 minutes per sample | ~20-30 minutes per sample |
| Sample Throughput | High | Moderate |
| Compound Scope | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Information | Retention time, UV-Vis spectrum, quantity | Retention time, mass spectrum (fingerprint), quantity |
| Cost | Lower initial and running costs | Higher initial and running costs |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, RP-HPLC is the recommended primary technique . It is robust, reproducible, and provides accurate quantitative results with high throughput.[7] Its ability to handle a wide range of potential impurities makes it an ideal choice for monitoring the consistency of synthetic batches.
GC-MS, on the other hand, is an indispensable complementary technique . It should be employed for:
-
Reference standard characterization: To definitively confirm the identity of the main component.
-
Impurity identification: When unknown peaks are observed in the HPLC chromatogram, GC-MS can provide the structural information needed for identification.
-
Method validation: As an orthogonal method to confirm the purity results obtained by HPLC.
In a comprehensive analytical strategy, both HPLC and GC-MS play crucial, synergistic roles. By leveraging the quantitative strength of HPLC and the identification power of GC-MS, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their downstream applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 14339-33-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of 3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(vinylsulphonyl)phenyl)-1H-pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 3-Chloro-1H-Pyrazole Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 3-Chloro-1H-Pyrazoles and the Imperative of Structural Fidelity
The 3-chloro-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic curiosity; it is a critical determinant of their therapeutic efficacy and selectivity. Structure-Activity Relationships (SAR) for these derivatives are exquisitely sensitive to subtle changes in molecular geometry, intermolecular interactions, and solid-state packing. Therefore, unambiguous structural validation is a non-negotiable prerequisite for rational drug design and the advancement of clinical candidates.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of X-ray crystallography for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with other powerful analytical methods, supported by experimental data.
The Unrivaled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a molecule in the solid state. It provides a high-resolution map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This technique is indispensable for confirming the regiochemistry of substituents, understanding conformational preferences, and mapping the landscape of intermolecular interactions that govern crystal packing.
A Self-Validating Experimental Protocol for this compound Derivatives
The following protocol is designed to be a self-validating system, where each step is optimized to ensure the generation of high-quality, reproducible data.
1. Crystal Growth: The Foundation of a Successful Structure Determination
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the final structure. The goal is to obtain single, well-ordered crystals of suitable size (typically 0.1-0.3 mm in each dimension).
-
Rationale for Solvent Selection: The choice of solvent is critical and is guided by the solubility profile of the this compound derivative. A solvent system is sought where the compound is sparingly soluble, allowing for slow crystallization. Common choices for pyrazole derivatives include ethanol, methanol, acetonitrile, and mixtures with less polar solvents like dichloromethane or diethyl ether. The solvent's ability to form hydrogen bonds can also influence crystal packing.
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. This is often the first method attempted due to its simplicity.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization. This method offers finer control over the rate of crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystallization.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
-
Low-Temperature Data Collection: Data is typically collected at low temperatures (around 100 K) by placing the mounted crystal in a stream of cold nitrogen gas.
-
Causality: Low temperatures are crucial for several reasons:
-
Minimizing Thermal Motion: It reduces the thermal vibration of atoms, leading to sharper diffraction spots and a higher-resolution structure.
-
Preventing Sublimation: Some pyrazole derivatives can be volatile, and low temperatures prevent the crystal from sublimating in the X-ray beam.[1][2]
-
Reducing Radiation Damage: It mitigates the damage caused by the high-intensity X-ray beam.
-
-
-
X-ray Source and Detector: A diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector (e.g., a CCD or CMOS detector) is used.[3] A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: From Diffraction to a 3D Model
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and occupancy to best fit the experimental data.
-
Validation: The final structure is rigorously validated using software like PLATON and checkCIF to ensure its chemical and crystallographic soundness.[4] Key validation metrics include the R-factor (a measure of the agreement between the calculated and observed structure factors), the goodness-of-fit, and the analysis of bond lengths and angles for chemical reasonableness.
Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. Each method offers unique and complementary information.
| Technique | Information Provided | Strengths for 3-Chloro-1H-Pyrazoles | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions, crystal packing. | Unambiguous determination of regiochemistry (e.g., position of the chloro substituent) and tautomeric forms in the solid state.[5] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, dynamic processes in solution. | Confirms the carbon-hydrogen framework and the presence of functional groups. Can provide insights into solution-state conformation and dynamics.[1] | Does not provide precise bond lengths and angles. Structure is inferred from through-bond and through-space correlations, not directly imaged. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Confirms the molecular formula and the presence of the chlorine atom (isotopic pattern). | Provides no information about the 3D structure or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups and vibrational modes. | Confirms the presence of key functional groups (e.g., N-H, C=N, C-Cl bonds). | Provides limited information on the overall molecular structure. |
Causality in Technique Selection: The choice of analytical techniques is driven by the specific questions being asked. Synthesis of a novel this compound derivative would typically begin with MS and NMR to confirm the successful formation of the target molecule and its basic connectivity. IR spectroscopy would provide complementary information on functional groups. However, to definitively prove the regiochemistry of the chloro-substituent and to understand the molecule's precise 3D shape and how it interacts with its neighbors—information crucial for understanding its potential biological activity—X-ray crystallography is indispensable.
Case Study: Crystallographic Data of a Substituted this compound Derivative
To illustrate the power of X-ray crystallography, let's consider the crystallographic data for a representative this compound derivative. While data for a range of 3-chloro-1H-pyrazoles is ideal for a comparative study, the following table presents data for a closely related chloro-substituted pyrazole to highlight the type of information obtained.
Table 1: Crystallographic Data for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [5]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁ClN₂O |
| Formula Weight | 282.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0429 (4) |
| b (Å) | 4.8585 (1) |
| c (Å) | 16.7960 (4) |
| β (°) | 96.581 (1) |
| Volume (ų) | 1300.53 (5) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (%) | 4.0 |
Interpretation of the Data:
The data in Table 1 provides a wealth of information. The space group and unit cell dimensions describe the symmetry and size of the repeating unit in the crystal. The low R-factor indicates a good agreement between the experimental data and the final structural model, lending confidence to the determined structure. From the refined coordinates (not shown here, but available in the crystallographic information file - CIF), precise bond lengths and angles can be analyzed. For instance, the C-Cl bond length and the geometry around the pyrazole ring can be compared with theoretical values and with data from other, similar structures to identify any unusual features that might impact the molecule's properties. The data also reveals intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking, which stabilize the crystal packing.[5]
Conclusion: An Integrated Approach to Structural Validation
In the landscape of modern drug discovery, the structural validation of lead compounds like this compound derivatives is a multifaceted endeavor. While NMR, MS, and IR spectroscopy provide essential pieces of the puzzle, single-crystal X-ray crystallography remains the unparalleled authority for determining the absolute three-dimensional structure. It provides the high-resolution, unambiguous data that is critical for understanding structure-activity relationships, guiding lead optimization, and ultimately, developing safer and more effective therapeutics. A judicious and integrated application of these techniques, with a clear understanding of the causality behind their selection, is the hallmark of a robust and successful drug development program.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cost-effectiveness analysis of different synthetic routes to 3-chloro-1H-pyrazole
A Comparative Guide to the Cost-Effective Synthesis of 3-Chloro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound is a pivotal heterocyclic building block in modern chemistry.[1] Its strategic importance lies in the versatile reactivity of the chloro-substituent, which serves as a handle for introducing diverse functionalities through reactions like palladium-catalyzed cross-couplings and nucleophilic substitutions.[2] This versatility has made it an indispensable intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Molecules derived from this scaffold are known to exhibit a broad spectrum of biological activities, making the efficient and economical synthesis of the this compound core a critical consideration for both process development and discovery chemistry.[3][4]
This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound. We will move beyond simple protocol recitation to dissect the underlying chemical logic, evaluate the cost-effectiveness of each approach, and provide the experimental data necessary for you to make an informed decision based on your specific project needs, whether for small-scale research or large-scale industrial production.
Comparative Analysis of Key Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and economic implications:
-
Route 1: Synthesis from Pyrazolone via Chlorination. A classic and robust multi-step approach.
-
Route 2: Synthesis from Aminopyrazole via Diazotization. A regioselective method leveraging Sandmeyer-type chemistry.
-
Route 3: Direct Chlorination of Pyrazole. The most atom-economical but potentially least selective route.
We will now explore the technical and economic facets of each route in detail.
Route 1: The Pyrazolone Pathway
This is arguably the most traditional and well-documented method. The strategy involves the initial synthesis of pyrazol-3-one (more accurately, its tautomer 1,2-dihydro-3H-pyrazol-3-one), which is subsequently chlorinated to yield the target molecule. The pyrazolone itself is typically formed through the condensation of a β-ketoester, like ethyl acetoacetate, with hydrazine.[5]
Causality Behind Experimental Choices
The choice of a chlorinating agent is critical in this step. Phosphorus oxychloride (POCl₃) is overwhelmingly preferred due to its high reactivity and efficacy in converting the pyrazolone tautomer into the desired 3-chloropyrazole. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a solvent like N,N-dimethylformamide (DMF) can catalyze the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent electrophile.
Experimental Protocol: Two-Step Synthesis from Ethyl Acetoacetate
Step A: Synthesis of 1,2-dihydro-3H-pyrazol-3-one
-
To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 equiv) and ethanol (approx. 3 mL per gram of ester).
-
Slowly add hydrazine hydrate (1.05 equiv) to the stirred solution. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield pyrazol-3-one.
Step B: Chlorination of Pyrazol-3-one
-
In a well-ventilated fume hood, charge a flask with pyrazol-3-one (1.0 equiv) and phosphorus oxychloride (POCl₃, approx. 3.0 equiv).
-
Heat the mixture carefully to 100-110 °C and maintain for 3-4 hours. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath until the pH is ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Workflow and Visualization
Caption: Workflow for the synthesis of this compound via the pyrazolone intermediate.
Route 2: The Aminopyrazole Pathway (via Diazotization)
This route offers excellent regiochemical control by starting with a pre-functionalized pyrazole, typically 5-amino-1H-pyrazole. The amino group is converted into a diazonium salt, which is then substituted with a chloride atom in a Sandmeyer-type reaction. This method is particularly valuable when specific substitution patterns are required and avoids the potential for isomeric mixtures.
Causality Behind Experimental Choices
The diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive pyrazole diazonium salt. Sodium nitrite in the presence of a strong acid like hydrochloric acid is the standard reagent combination for this transformation. The subsequent displacement of the diazonium group is typically facilitated by a copper(I) chloride catalyst, which proceeds via a radical or organocopper intermediate to deliver the chloro-substituent specifically at the site of the former amino group.
Experimental Protocol: Sandmeyer Reaction of 5-Amino-1H-pyrazole
-
Suspend 5-amino-1H-pyrazole (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C in a three-necked flask.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equiv) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Basify the reaction mixture with aqueous ammonia or sodium hydroxide to a pH of ~8.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate this compound.
Workflow and Visualization
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 3: Direct Chlorination of Pyrazole
From a step-economy and atom-economy perspective, the direct chlorination of the parent 1H-pyrazole heterocycle is the most attractive route. However, this approach is often complicated by a lack of regioselectivity, leading to a mixture of chlorinated products that can be difficult and costly to separate.
Causality Behind Experimental Choices
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic halogenation. The C4 position is the most electron-rich and kinetically favored site for substitution.[6] Therefore, simple chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) tend to yield 4-chloropyrazole as the major product. Achieving C3-chlorination requires carefully selected conditions or more specialized reagents that can overcome this inherent reactivity pattern, though such methods are less commonly reported and can be less scalable. Electrochemical methods have also been explored, which can offer alternative selectivity profiles.[6]
Experimental Protocol: Representative Electrophilic Chlorination
Note: This protocol is representative for general chlorination and typically favors the 4-chloro isomer. Achieving 3-chloro selectivity via this direct route is challenging and not well-established for large-scale synthesis.
-
Dissolve 1H-pyrazole (1.0 equiv) in a suitable solvent such as chloroform or acetic acid.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 equiv) portion-wise to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and then brine.
-
Dry the organic phase, concentrate, and analyze the product mixture.
-
Separation of the 3-chloro, 4-chloro, and dichlorinated isomers would require careful fractional distillation or preparative chromatography, significantly impacting the overall yield and cost of the desired 3-chloro isomer.
Workflow and Visualization
References
A Comparative Guide to the pH-Dependent Stability of 3-Chloro-1H-Pyrazole: A Methodological Approach
Introduction
3-Chloro-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the reactive C-Cl bond, which allows for further molecular elaboration. However, the stability of this bond, and indeed the entire pyrazole scaffold, is not absolute and can be significantly influenced by environmental factors, most notably pH. For researchers in drug development and process chemistry, a thorough understanding of a molecule's stability profile is not merely academic; it is a regulatory and practical necessity.[3]
This technical guide provides a comprehensive framework for assessing the stability of this compound across a range of pH conditions. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, the rationale for experimental design, and the interpretation of results. The methodologies described herein are designed to be self-validating, providing a robust foundation for developing stability-indicating analytical methods and predicting degradation pathways, in line with ICH guidelines on forced degradation studies.[3][4]
The pyrazole ring is an aromatic heterocycle that is generally resistant to oxidation and reduction.[5] However, the electron-withdrawing nature of the nitrogen atoms makes the carbon atoms, particularly C3 and C5, susceptible to nucleophilic attack.[5] This guide will equip you with the tools to systematically investigate this reactivity under hydrolytic stress.
Theoretical Framework: Anticipated Degradation Pathways
Before embarking on experimental work, it is crucial to hypothesize the potential degradation mechanisms. For this compound, the primary degradation route under aqueous pH stress is expected to be hydrolysis, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism to yield 3-hydroxy-1H-pyrazole (which exists in tautomeric equilibrium with pyrazol-3-one). The rate and favorability of this reaction are highly dependent on the pH.
-
Neutral Conditions (pH ≈ 7): Hydrolysis via nucleophilic attack by water is expected to be very slow. Water is a weak nucleophile, and the reaction will likely require significant thermal energy to proceed at an observable rate.[6]
-
Acidic Conditions (pH < 7): The pyrazole ring can be protonated under acidic conditions. However, this is unlikely to significantly accelerate the hydrolysis of the C-Cl bond. The overall stability is expected to be relatively high in acidic media, though forced conditions (e.g., high acid concentration and temperature) can still drive degradation.
-
Basic Conditions (pH > 7): This is where the most significant degradation is anticipated. The hydroxide ion (OH⁻) is a much stronger nucleophile than water and can attack the electron-deficient C3 carbon more readily.[6] The rate of degradation is expected to increase with rising pH due to the higher concentration of OH⁻. Under strongly basic conditions, elimination reactions can sometimes compete with substitution in halogenated compounds, but for an aromatic system like pyrazole, substitution is the far more probable pathway.[6]
The following diagram illustrates the principal anticipated degradation pathway under basic conditions.
Caption: Figure 1: Anticipated Hydrolytic Degradation Pathway.
Experimental Design and Protocols
A robust assessment of pH stability requires a systematic approach known as a forced degradation study.[7] The goal is to intentionally stress the molecule to generate potential degradants and determine its intrinsic stability.[4] This data is fundamental for the development of a stability-indicating analytical method.[3]
Caption: Figure 2: Experimental Workflow for pH Stability Assessment.
Protocol 1: Stability-Indicating HPLC Method Development
Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active substance's concentration due to degradation.[8] It must be able to separate the intact parent compound from any degradation products, impurities, and excipients. Reverse-phase HPLC with UV detection is the most common technique for this purpose.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which offers good retention for moderately polar compounds like pyrazoles.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient method to ensure separation of the polar degradant (3-hydroxy-1H-pyrazole) from the more non-polar parent compound.
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Detection: Use a PDA or DAD detector to monitor the elution. Scan a range (e.g., 200-400 nm) to determine the optimal wavelength for quantification of this compound and to detect any degradants which may have different UV maxima.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity by analyzing a mixture of force-degraded samples to ensure peak purity and resolution between the parent and degradant peaks.
Protocol 2: Forced Hydrolysis Study
Rationale: This protocol uses a set of aqueous buffers covering a wide pH range to study the rate of hydrolysis. An elevated temperature (e.g., 60-80 °C) is used to accelerate the degradation to an observable rate within a practical timeframe.[4]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) with known pH values.
-
pH 2.0: 0.01 M HCl
-
pH 4.5: Acetate Buffer
-
pH 7.4: Phosphate Buffer
-
pH 9.0: Borate Buffer
-
pH 12.0: 0.01 M NaOH
-
Causality Note: Choose buffer components that are non-nucleophilic and will not interfere with the degradation reaction or HPLC analysis.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent like acetonitrile or DMSO (e.g., 10 mg/mL).
-
In separate vials for each pH and time point, add a small aliquot of the stock solution to the pre-heated buffer to achieve a final concentration of ~0.1 mg/mL. Ensure the organic solvent percentage is low (<1-2%) to not significantly alter the aqueous environment.
-
-
Incubation: Place the sealed vials in a temperature-controlled oven or water bath set to the desired temperature (e.g., 80 °C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the expected rate of degradation (more frequent for high and low pH).
-
Sample Quenching: Immediately upon withdrawal, quench the reaction by neutralizing the sample (if acidic or basic) and/or diluting it in the mobile phase to stop further degradation before analysis. Store samples at 2-8 °C until HPLC analysis.
Data Presentation and Interpretation
The primary output of the study is the concentration of this compound remaining over time at each pH. This data should be summarized in a clear, tabular format.
Table 1: Hypothetical Stability Data for this compound at 80 °C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) | % Remaining (pH 12.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 96.2 | 75.4 |
| 4 | 99.5 | 99.1 | 92.5 | 56.8 |
| 8 | 99.1 | 98.2 | 85.6 | 32.3 |
| 24 | 97.3 | 94.8 | 62.1 | 3.7 |
| 48 | 94.5 | 89.9 | 38.6 | < 1.0 |
Kinetic Analysis
Assuming the degradation follows pseudo-first-order kinetics (common for hydrolysis where water/buffer is in large excess), the natural logarithm of the percentage remaining can be plotted against time. The slope of this line is the negative of the observed rate constant (-kobs).
The relationship between pH and the rate of degradation can be visualized in a pH-rate profile.
Caption: Figure 3: Conceptual pH-Rate Profile.
Interpretation:
-
Acid and Neutral Stability: The data in Table 1 and the conceptual profile in Figure 3 illustrate that this compound is expected to be highly stable under acidic and neutral conditions, showing minimal degradation even at elevated temperatures.
-
Base-Catalyzed Degradation: A sharp increase in the degradation rate is observed as the pH becomes alkaline. The molecule is significantly less stable at pH 9 and degrades very rapidly at pH 12. This confirms a base-catalyzed hydrolysis mechanism.
-
Practical Implications: For synthetic applications, reactions involving this compound should ideally be conducted under neutral or acidic conditions if the C-Cl bond needs to be preserved. For formulation purposes, an acidic or neutral pH would be required for an aqueous solution to ensure adequate shelf-life. Conversely, if the goal is to substitute the chlorine, basic conditions would be highly effective.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the pH stability of this compound. By combining theoretical predictions with systematic forced degradation studies and the development of a stability-indicating HPLC method, researchers can gain a deep understanding of the molecule's degradation profile. The experimental data clearly indicate that this compound exhibits high stability in acidic and neutral environments but is susceptible to rapid, base-catalyzed hydrolysis. This knowledge is critical for making informed decisions in process development, formulation design, and regulatory submissions, ensuring the quality and reliability of final products.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.viu.ca [web.viu.ca]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for Quantifying 3-Chloro-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Rigorous Analytical Validation
The quantification of 3-chloro-1H-pyrazole is a crucial step in pharmaceutical development and quality control. The presence of impurities or inaccurate quantification of this starting material can have significant downstream effects on the safety and efficacy of the final drug product. Therefore, the validation of analytical procedures is not merely a regulatory requirement but a scientific necessity to ensure that a method is suitable for its intended purpose. This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which provides a comprehensive framework for evaluating a method's performance characteristics.[1][2]
Comparative Overview of Analytical Techniques
The two most powerful and widely used techniques for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the separation and quantification of a broad range of compounds. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Principle of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a standard choice for the separation of small, moderately polar molecules due to its hydrophobicity and wide availability. The particle size (e.g., 5 µm) and column dimensions (e.g., 150 mm x 4.6 mm) are selected to balance separation efficiency, analysis time, and backpressure.
-
Mobile Phase Composition: The ratio of the aqueous and organic components of the mobile phase is a critical parameter that controls the retention time and resolution of the analyte. A higher proportion of the organic solvent will decrease the retention time. The addition of a small amount of an acid, such as trifluoroacetic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica support and the analyte itself.[3]
-
Detection: A UV detector is commonly used for the quantification of pyrazole derivatives, as the pyrazole ring exhibits significant UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a predicted boiling point of approximately 250°C, it is amenable to GC analysis.[4]
Principle of GC-MS: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase lining the column. The eluting compounds are then detected by a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality Behind Experimental Choices:
-
Column Selection: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is a good starting point for the analysis of pyrazole derivatives.[5] This type of stationary phase provides good separation for a wide range of compounds.
-
Temperature Programming: A temperature program, where the column temperature is gradually increased during the analysis, is crucial for achieving good separation of compounds with different boiling points. A typical program starts at a lower temperature to resolve volatile impurities and then ramps up to elute the target analyte and any less volatile components.[5]
-
Injection Mode: A splitless injection is often preferred for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.
-
Mass Spectrometry Detection: Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity in quantitative analysis.
Performance Comparison
The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound, based on data from the analysis of structurally similar compounds. It is imperative to note that these values are illustrative and require experimental verification for the specific analyte and laboratory conditions.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy is typically assessed by spiking a placebo with known amounts of the analyte. Both methods can achieve high accuracy. |
| Precision (% RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to the lower variability of the liquid phase injection compared to GC. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | GC-MS, especially in SIM mode, often provides superior sensitivity for volatile compounds. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL | Consistent with the LOD, the LOQ for GC-MS is typically lower than for HPLC-UV. |
| Specificity | Stability-indicating | High (mass selective) | HPLC methods must be validated through forced degradation studies to demonstrate specificity.[2] GC-MS offers inherent specificity due to the mass-to-charge ratio detection. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using RP-HPLC and GC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific application.
Protocol 1: RP-HPLC Method for Quantification of this compound
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient or isocratic elution can be developed. For example, an isocratic elution with a ratio of 70:30 (A:B) could be a starting point.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: To be determined by measuring the UV spectrum of a this compound standard (typically in the range of 210-260 nm).
- Injection Volume: 10 µL.
2. Preparation of Solutions:
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (preferably the mobile phase) to achieve a final concentration within the calibration range.
3. Method Validation (Abbreviated):
- Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[2][6] The method is specific if the peak for this compound is well-resolved from any degradation products and placebo components.
- Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
- Accuracy: Analyze samples of a known concentration (e.g., by spiking a placebo) and calculate the percentage recovery.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be ≤ 2%.
- LOD & LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-MS Method for Quantification of this compound
1. Instrumentation and Chromatographic Conditions:
- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[5]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Injection Volume: 1 µL (splitless).
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300 for full scan analysis, or monitor characteristic ions in SIM mode for quantification (e.g., the molecular ion and major fragment ions).
2. Preparation of Solutions:
- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent such as dichloromethane or methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range.
- Sample Solution: Prepare the sample in the same manner as the standards to a final concentration within the calibration range.
3. Method Validation (Abbreviated):
- Specificity: The specificity is high due to the mass-selective detector. The mass spectrum of the analyte in the sample should match that of the reference standard.
- Linearity, Accuracy, Precision, LOD, and LOQ: Follow a similar approach as described for the HPLC method, using the peak area of a characteristic ion for quantification.
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.
Caption: Workflow for the quantification of this compound by RP-HPLC.
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. HPLC is a robust and widely available technique suitable for routine quality control, while GC-MS offers higher sensitivity and the added benefit of mass spectral confirmation, which is particularly valuable for impurity identification and trace analysis. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data, thereby safeguarding the quality of the final pharmaceutical product.
References
- 1. Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijcpa.in [ijcpa.in]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrpp.com [ijrpp.com]
literature review of the pharmacological applications of 3-chloro-1H-pyrazole analogs
An In-Depth Comparative Guide to the Pharmacological Applications of 3-Chloro-1H-Pyrazole Analogs
Introduction: The Significance of the this compound Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2][3] Its derivatives are integral to a wide array of commercially successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer drugs crizotinib and ruxolitinib.[1][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[2][5]
The introduction of a chloro group at the 3-position of the 1H-pyrazole ring is a critical structural modification. This halogen substitution significantly influences the molecule's electronic distribution and lipophilicity, often enhancing its binding affinity to biological targets and improving its overall pharmacological profile. This guide provides a comparative analysis of this compound analogs across their most prominent therapeutic applications, grounded in experimental data and established protocols.
General Synthesis and Screening Workflow
The development of novel this compound analogs typically follows a structured workflow from synthesis to biological evaluation. A common synthetic route begins with the reaction of a β-diketone derivative with hydrazine hydrate to form a pyrazolone intermediate.[6][7] Subsequent treatment with a chlorinating agent like phosphorus oxychloride yields the core this compound scaffold.[6] This core is then diversified through various reactions to produce a library of analogs for screening.
Caption: General workflow from synthesis to pharmacological evaluation of pyrazole analogs.
Anticancer Applications: Targeting Cellular Proliferation
Pyrazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[8][9][10] The 3-chloro substitution often plays a crucial role in enhancing the cytotoxic activity of these analogs.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism by which pyrazole analogs exert their anticancer effects is through the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][10] By binding to the ATP site of these kinases, the compounds block downstream signaling pathways essential for cell cycle progression and proliferation, ultimately leading to cell cycle arrest and apoptosis.[4][10] For instance, certain 4,5-dihydro-1H-pyrazole derivatives have demonstrated remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines.[8] Other analogs have been shown to induce apoptosis and inhibit tubulin polymerization, a critical process for cell division.[11][12]
Caption: Simplified pathway showing kinase inhibition by pyrazole analogs leading to apoptosis.
Comparative Performance: In Vitro Cytotoxicity
The efficacy of various this compound analogs has been quantified against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological process.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [8] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [8] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [8] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | A549 (Lung) | 8.21 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 24 | HCT116 (Colorectal) | 19.56 | [9] |
| Pyrazole Benzothiazole Hybrid 25 | HT29 (Colon) | 3.17 | [9] |
| Pyrazole Benzothiazole Hybrid 25 | A549 (Lung) | 6.77 | [9] |
| Benzofuropyrazole 4a | K562 (Leukemia) | 0.26 | [11] |
| Benzofuropyrazole 4a | A549 (Lung) | 0.19 | [11] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation, commonly used to determine the IC₅₀ values of potential anticancer compounds.[7][8]
Objective: To determine the cytotoxicity of this compound analogs on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value.
Antimicrobial Applications: Combating Pathogenic Microbes
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][3][13][14] The incorporation of a 3-chloro substituent can enhance the lipophilicity of the compounds, potentially facilitating their passage through microbial cell membranes and increasing their efficacy.
Mechanism of Action
The antimicrobial action of pyrazole derivatives is diverse. They can interfere with essential cellular processes in bacteria and fungi, including DNA synthesis, protein synthesis, and cell wall maintenance. The specific mechanism is highly dependent on the overall structure of the analog. The presence of pharmacophores like chloro and bromo substituents has been shown to increase antimicrobial activity.[15]
Comparative Performance: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing the potency of new antimicrobial compounds.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [13] |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [13] |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [13] |
| Carbostyril Derivative 4a | Bacillus subtilis (Gram-positive) | 125 | [16] |
| Carbostyril Derivative 4j | Candida albicans (Fungus) | 62.5 | [16] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of antimicrobial agents against bacteria and fungi.[16]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against selected microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)
Methodology:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock test compound solution to the first well of a row and perform a two-fold serial dilution across the row.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control drug.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Anti-inflammatory Applications: Modulating Inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][13][17]
Mechanism of Action: COX-2 Inhibition
The primary mechanism for the anti-inflammatory activity of many pyrazole analogs is the selective inhibition of COX-2.[2] The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins, key mediators of pain and swelling.[2][17] The aminosulfonyl moiety and other specific functional groups on the pyrazole scaffold interact with amino acid residues in the active site of COX-2, blocking its function.[2] Certain analogs have also shown dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory profile.[2]
Comparative Performance: In Vitro and In Vivo Activity
The anti-inflammatory potential of pyrazole analogs is assessed by their ability to inhibit COX enzymes (IC₅₀) and to reduce edema in animal models (% edema inhibition).
| Compound/Analog | Target/Model | Potency | Reference |
| Celecoxib | COX-2 | IC₅₀ = 0.95 µM | [5] |
| 1,5-Diaryl Pyrazole 33 | COX-2 | IC₅₀ = 2.52 µM | [5] |
| Chloroacetamide Analog 40 | COX-2 | IC₅₀ = 20 nM | [2] |
| Propionamide Morpholine 42 | Carrageenan-induced edema | 44% inhibition | [2] |
| Benzotiophenyl Analog 44 | COX-2 | IC₅₀ = 0.01 µM | [2] |
| Celecoxib | Carrageenan-induced edema | 82% inhibition | [5] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. Analogs incorporating this core structure have demonstrated significant and comparable efficacy across anticancer, antimicrobial, and anti-inflammatory applications. The chloro-substituent consistently contributes to enhanced biological activity, underscoring its importance in rational drug design.
Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation analogs with improved selectivity, lower toxicity, and multi-target capabilities.[12][18] For instance, developing dual COX-2/kinase inhibitors could provide synergistic anticancer and anti-inflammatory effects. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-chloro-1H-pyrazole for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-chloro-1H-pyrazole. As a chlorinated heterocyclic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. The information herein is synthesized from established chemical safety principles and data from structurally analogous compounds to ensure a high margin of safety.
Hazard Profile and Essential Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a conservative risk assessment must be performed based on the known hazards of similar chlorinated and pyrazole-based compounds. This "worst-case" approach is fundamental to ensuring laboratory safety. The compound should be treated as hazardous, possessing the potential for multiple risk factors.[1][2]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | GHS Hazard Statement | Potential Effects & Rationale |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Pyrazole derivatives can exhibit a range of toxicities; ingestion should always be avoided.[3][4] |
| Skin Irritation | H315: Causes skin irritation | Chlorinated organic compounds and pyrazole structures are frequently cited as skin irritants.[5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact is likely to cause significant eye irritation or damage.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract.[4][5][6] |
| Environmental Hazard | (Not formally classified) | Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1][7] Disposal into drains is strictly prohibited.[2][5] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, ensure the following engineering controls and PPE are in place.
-
Engineering Controls : Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8] Ensure a safety shower and eyewash station are readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection : Wear nitrile gloves. Dispose of contaminated gloves after use and wash hands thoroughly.[5][6]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing to prevent all skin exposure.[5]
-
Waste Classification and Segregation: The Critical First Step
Proper disposal begins with correct classification. This compound must be disposed of as hazardous chemical waste . Specifically, due to the presence of a carbon-halogen bond, it is classified as a halogenated organic waste .[10][11]
This classification is crucial because halogenated waste streams cannot be mixed with non-halogenated streams.[12] The rationale is based on the final disposal technology; halogenated compounds require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the corrosive hydrogen chloride gas (HCl) that is produced.[13][14] Mixing these wastes can lead to regulatory non-compliance and disrupt the waste treatment process.
The following workflow diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal of both residual product and contaminated materials.
Step 4.1: Containerization
-
Select a Compatible Container : Choose a container made of a material chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a common choice. The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[2][7]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[15] The label must include:
-
The full chemical name: "this compound".[2]
-
The words "Hazardous Waste".[7]
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The date when the first drop of waste was added (accumulation start date).[7]
-
The name of the Principal Investigator and the laboratory location.
-
Step 4.2: Collection of Waste
-
Solid Waste : Carefully place any unused or contaminated solid this compound into the designated and labeled solid waste container.[1] This includes any grossly contaminated items such as weighing papers, gloves, or absorbent pads used for cleaning.[1] Avoid creating dust during transfer.[3]
-
Liquid Waste (Solutions) : Collect all solutions containing this compound in the designated liquid waste container. Use a funnel to prevent spills on the exterior of the container.[12]
-
Empty Containers : The original product container must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.[16]
Step 4.3: Temporary Storage in the Laboratory
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[12][15] Storing waste with a funnel left in the opening is a common violation and safety hazard.
-
Use Secondary Containment : Store the sealed waste container in a designated hazardous waste accumulation area within the lab. This area should be secure and provide secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.[15]
-
Segregate Incompatibles : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong reducing agents.[17]
-
Do Not Overfill : Do not fill the waste container beyond 90% of its capacity to allow for expansion.[12]
Step 4.4: Arranging for Final Disposal
-
Request Pickup : Once the container is full (or before the accumulation time limit set by your institution is reached), follow your facility's established procedures to request a pickup by the EHS department.[1]
-
Professional Disposal : The ultimate disposal will be handled by a licensed professional waste disposal company.[3] The standard and required method for halogenated organic compounds is high-temperature incineration at a permitted facility.[1]
Emergency Procedures: Small-Scale Spill Response
In the event of a small spill within a fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure PPE : Don your required PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[2][8]
-
Collect Material : For a solid spill, carefully sweep up the material, avoiding dust creation.[3] For an absorbed liquid spill, scoop the material up.
-
Dispose of as Waste : Place all contaminated absorbent material and any items used for cleanup into a sealed, properly labeled container for disposal as halogenated solid waste.[2]
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that prioritizes safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. ethz.ch [ethz.ch]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
